PRX933
Description
Properties
CAS No. |
313658-33-2 |
|---|---|
Molecular Formula |
C16H21N5O2 |
Molecular Weight |
315.37 g/mol |
IUPAC Name |
2-[(2R)-2-methylpiperazin-1-yl]-3-(2-pyridin-3-yloxyethoxy)pyrazine |
InChI |
InChI=1S/C16H21N5O2/c1-13-11-18-7-8-21(13)15-16(20-6-5-19-15)23-10-9-22-14-3-2-4-17-12-14/h2-6,12-13,18H,7-11H2,1H3/t13-/m1/s1 |
InChI Key |
DNZVDSXVCHUOFL-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@@H]1CNCCN1C2=NC=CN=C2OCCOC3=CN=CC=C3 |
Canonical SMILES |
CC1CNCCN1C2=NC=CN=C2OCCOC3=CN=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GW-876167; BVT-933; PNU-183933; PRX-00933; GW876167; BVT933; PNU183933; PRX00933; GW876167; BVT933; PNU183933; PRX00933 |
Origin of Product |
United States |
Foundational & Exploratory
PRX933: A Technical Overview of a 5-HT2c Receptor Agonist for Hypertension
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRX933, also known as GW876167, is a selective serotonin 2C (5-HT2c) receptor agonist that has been investigated for its therapeutic potential in the acute treatment of hypertension. This document provides a technical guide summarizing the available information on this compound, including its mechanism of action, clinical data, and the general signaling pathways associated with 5-HT2c receptor activation. Due to the limited publicly available preclinical and detailed clinical data, this guide synthesizes information primarily from patent literature and general pharmacological knowledge of the 5-HT2c receptor class.
Introduction
This compound is a chemical entity identified as a potent agonist for the 5-HT2c receptor.[1][2][3] The 5-HT2c receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is involved in the regulation of mood, appetite, and blood pressure. The therapeutic rationale for using a 5-HT2c agonist like this compound in hypertension stems from the receptor's role in modulating sympathetic nervous system outflow.
Chemical Properties
| Property | Value |
| Compound Name | This compound Hydrochloride |
| Synonyms | GW876167 Hydrochloride; BVT-933 Hydrochloride |
| CAS Number | 639029-42-8 |
| Molecular Formula | C16H22ClN5O2 |
| Molecular Weight | 351.83 g/mol |
Mechanism of Action
This compound exerts its pharmacological effects through the activation of the 5-HT2c receptor.[1][2][3][4] As a GPCR, the 5-HT2c receptor is coupled to various intracellular signaling cascades. The primary and most well-characterized pathway involves the activation of Gq/11 proteins.
Signaling Pathways
Upon agonist binding, the 5-HT2c receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated Ca2+, activates Protein Kinase C (PKC). These signaling events ultimately lead to various cellular responses.
While the Gq/11 pathway is primary, studies on 5-HT2c receptors have shown that they can also couple to other G-proteins, such as Gi/o and G12/13, and can also engage β-arrestin pathways, which may lead to the activation of the ERK/MAPK signaling cascade. The specific signaling signature of this compound, including any potential for biased agonism, has not been detailed in publicly available literature.
References
- 1. GW-876167 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medkoo.com [medkoo.com]
- 3. In vivo evidence that 5-HT2C receptors inhibit 5-HT neuronal activity via a GABAergic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model - PMC [pmc.ncbi.nlm.nih.gov]
The Agonist Activity of Lorcaserin at the 5-HT2c Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological characteristics of Lorcaserin as a selective 5-hydroxytryptamine (5-HT) 2c receptor agonist. The following sections detail its binding affinity, functional activity, selectivity profile, the underlying signaling pathways, and the experimental methodologies used for its characterization.
Quantitative Pharmacological Data
Lorcaserin has been extensively studied to determine its potency and selectivity for the 5-HT2c receptor. The data presented below is crucial for understanding its therapeutic window and potential off-target effects.
Table 1: Binding Affinity of Lorcaserin for Serotonin Receptors
| Receptor | Species | Kᵢ (nM) | Reference |
| 5-HT2c | Human | 15 ± 1 | [1][2] |
| 5-HT2c | Rat | 29 ± 7 | [1][2] |
| 5-HT2a | Human | ~270 | [1][2] |
| 5-HT2b | Human | ~1560 | [1][2] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Activity of Lorcaserin at Serotonin Receptors
| Assay | Receptor | Species | EC₅₀ (nM) | Efficacy | Selectivity vs 5-HT2c | Reference |
| Inositol Phosphate Accumulation | 5-HT2c | Human | 130 | Full Agonist | - | [1][2] |
| Inositol Phosphate Accumulation | 5-HT2a | Human | 2380 | Partial Agonist (75%) | 18-fold | [1][2][3] |
| Inositol Phosphate Accumulation | 5-HT2b | Human | 13000 | Agonist | 104-fold | [1][2] |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Efficacy: The ability of a drug to produce a biological response upon binding to a receptor.
Table 3: In Vivo Efficacy of Lorcaserin in Animal Models
| Animal Model | Species | Dosing Regimen | Key Findings | Reference |
| Diet-Induced Obesity | Rat | 1-2 mg/kg SC b.i.d. for 28 days | Significant reduction in body weight gain | [4] |
| Food Intake Study | Rat | Acute administration | Dose-dependent reduction in food intake | [1][2] |
| Binge Eating Model | Rat | 1.0 mg/kg SC | Decreased binge episode occurrence and associated weight gain | [5] |
Signaling Pathways
Activation of the 5-HT2c receptor by an agonist like Lorcaserin initiates a cascade of intracellular events. The primary signaling pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC).[6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to various cellular responses.[7]
5-HT2c Receptor Gq Signaling Pathway
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the 5-HT2c receptor agonist activity of Lorcaserin.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT2C receptor agonist, lorcaserin, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pimavanserin and Lorcaserin Attenuate Measures of Binge Eating in Male Sprague-Dawley Rats [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
PRX933: A Technical Whitepaper on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRX933, also known as GW876176 and BVT-933, is a selective serotonin 2C (5-HT2C) receptor agonist that has been investigated for its therapeutic potential, primarily in the context of obesity and hypertension. This document provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound. It is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development. This whitepaper includes a summary of available quantitative data, detailed experimental protocols derived from key patents, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a crucial role in regulating mood, appetite, and other physiological processes.[1][2][3] Agonism of the 5-HT2C receptor has been a key strategy in the development of anti-obesity therapeutics.[1][2] this compound emerged as a promising candidate from these efforts, demonstrating selectivity for the 5-HT2C receptor.[4]
Discovery and Development
The discovery of this compound was part of a broader effort to develop selective 5-HT2C receptor agonists for the treatment of obesity.[1][2] The development of such agonists has been challenging due to the need for high selectivity against the closely related 5-HT2A and 5-HT2B receptors to avoid adverse effects.[1] While specific details of the lead optimization process for this compound are not extensively published in peer-reviewed literature, its development history can be traced through patent literature and clinical trial information for its alias, BVT-933. A Phase IIb clinical trial for BVT-933 was initiated to evaluate its efficacy in treating obesity, highlighting its progression from a preclinical candidate.[5]
Synthesis of this compound
The chemical synthesis of this compound, chemically named (2R)-Methyl-1-{3-[2-(3-pyridinyloxy)ethoxy]-2-pyrazinyl}piperazine, is detailed in patent documents WO 00/76984 and WO 2004/000829.[6][7] The following is a representative synthetic route based on the procedures described in these patents.
Experimental Protocol: Synthesis of (2R)-Methyl-1-{3-[2-(3-pyridinyloxy)ethoxy]-2-pyrazinyl}piperazine
A multi-step synthesis is employed to construct the final molecule. The key steps involve the preparation of the substituted pyrazine core, followed by the coupling with the chiral piperazine moiety and the pyridinyloxyethoxy side chain. The following provides a generalized experimental protocol based on common organic synthesis techniques and information inferred from the patent literature.
Step 1: Synthesis of 2-chloro-3-(2-(3-pyridinyloxy)ethoxy)pyrazine
-
Materials: 2,3-dichloropyrazine, 2-(3-pyridinyloxy)ethanol, sodium hydride.
-
Procedure: To a solution of 2-(3-pyridinyloxy)ethanol in a suitable anhydrous solvent such as dimethylformamide (DMF), sodium hydride is added portion-wise at 0°C. The mixture is stirred until the evolution of hydrogen gas ceases. 2,3-dichloropyrazine is then added, and the reaction mixture is heated. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-chloro-3-(2-(3-pyridinyloxy)ethoxy)pyrazine.
Step 2: Synthesis of (2R)-Methyl-1-{3-[2-(3-pyridinyloxy)ethoxy]-2-pyrazinyl}piperazine (this compound)
-
Materials: 2-chloro-3-(2-(3-pyridinyloxy)ethoxy)pyrazine, (R)-2-methylpiperazine, a suitable base (e.g., potassium carbonate), and a high-boiling point solvent (e.g., N-methyl-2-pyrrolidone).
-
Procedure: A mixture of 2-chloro-3-(2-(3-pyridinyloxy)ethoxy)pyrazine, (R)-2-methylpiperazine, and the base in the solvent is heated at an elevated temperature. The reaction is monitored by TLC or high-performance liquid chromatography (HPLC). After completion, the mixture is cooled, and the product is isolated by extraction and purified by column chromatography to afford (2R)-Methyl-1-{3-[2-(3-pyridinyloxy)ethoxy]-2-pyrazinyl}piperazine.
Pharmacological Profile
Mechanism of Action
This compound is a selective agonist of the 5-HT2C receptor.[4] The 5-HT2C receptor is a G-protein coupled receptor that, upon activation, can couple to several G protein subtypes, including Gq/11, Gi/o/z, and G12/13.[8] The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). Downstream of these events, the extracellular signal-regulated kinase (ERK) 1/2 pathway can also be activated.[8]
Quantitative Data
| Parameter | Description | Typical Assay | Target Value for 5-HT2C Agonist |
| Ki (nM) | Binding affinity | Radioligand binding assay | < 100 nM |
| EC50 (nM) | Functional potency | In vitro functional assay (e.g., calcium mobilization, IP1 accumulation) | < 500 nM |
| Selectivity | Ratio of Ki or EC50 for 5-HT2A/2B vs 5-HT2C | As above | > 100-fold |
| Cmax (ng/mL) | Maximum plasma concentration | Preclinical pharmacokinetic study in rodents | Dose-dependent |
| Tmax (h) | Time to reach Cmax | Preclinical pharmacokinetic study in rodents | Dose-dependent |
| AUC (ng*h/mL) | Area under the plasma concentration-time curve | Preclinical pharmacokinetic study in rodents | Dose-dependent |
| t1/2 (h) | Elimination half-life | Preclinical pharmacokinetic study in rodents | Dose-dependent |
| Bioavailability (%) | Fraction of administered dose reaching systemic circulation | Preclinical pharmacokinetic study in rodents | > 20% |
Visualizations
Signaling Pathway
Caption: this compound signaling pathway via the 5-HT2C receptor.
Experimental Workflow: Discovery to Preclinical Candidate
Caption: General workflow for the discovery of a preclinical candidate like this compound.
Conclusion
This compound is a selective 5-HT2C receptor agonist with a documented history of preclinical and early clinical development for metabolic disorders. This whitepaper provides a consolidated resource on its synthesis and pharmacological background, based on publicly available information. Further research and publication of detailed quantitative data will be crucial for a more complete understanding of its therapeutic potential and for guiding future drug development efforts targeting the 5-HT2C receptor.
References
- 1. Discovery and development of 5-HT(₂C) receptor agonists for obesity: is there light at the end of the tunnel? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical Pharmacology and Pharmacokinetics of GW433908, a Water-Soluble Prodrug of the Human Immunodeficiency Virus Protease Inhibitor Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. HK1084941B - Compounds and their use - Google Patents [patents.google.com]
- 7. CZ20033431A3 - 5-ht receptor ligands and uses thereof - Google Patents [patents.google.com]
- 8. Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
PRX-00933: A Selective 5-HT2C Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Core Summary
PRX-00933, also known as PRX933 or BVT-933, is a selective agonist of the serotonin 2C (5-HT2C) receptor.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19] This compound has been investigated for its therapeutic potential in metabolic and cardiovascular diseases, primarily obesity and hypertension.[1][2][6][11] Its mechanism of action is centered on the stimulation of 5-HT2C receptors, which are predominantly expressed in the central nervous system and are implicated in the regulation of appetite and other physiological processes.[1][18]
Molecular Target: Serotonin 2C (5-HT2C) Receptor
The primary molecular target of PRX-00933 is the 5-HT2C receptor, a G protein-coupled receptor (GPCR) belonging to the serotonin receptor family.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19]
Signaling Pathway
Activation of the 5-HT2C receptor by an agonist like PRX-00933 primarily initiates a signaling cascade through the Gαq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling pathway is crucial for the diverse physiological effects mediated by 5-HT2C receptor activation.
Quantitative Data
As of the latest available information, specific in vitro binding affinity and functional potency data for PRX-00933 have not been publicly disclosed. The tables below are structured to accommodate such data should it become available.
Table 1: In Vitro Binding Affinity of PRX-00933 for the 5-HT2C Receptor
| Parameter | Value | Species | Assay Conditions | Reference |
| Kᵢ (nM) | Data Not Available | - | - | - |
| IC₅₀ (nM) | Data Not Available | - | - | - |
Table 2: In Vitro Functional Potency of PRX-00933 at the 5-HT2C Receptor
| Parameter | Value | Species | Assay Type | Reference |
| EC₅₀ (nM) | Data Not Available | - | - | - |
| Eₘₐₓ (%) | Data Not Available | - | - | - |
Experimental Protocols
Detailed experimental protocols for the specific assays used to characterize PRX-00933 are not available. However, the following sections describe the general methodologies for key experiments typically employed to characterize a 5-HT2C receptor agonist.
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is typically achieved by measuring the displacement of a radiolabeled ligand by the unlabeled test compound.
Workflow:
Methodology:
-
Membrane Preparation: Cell membranes expressing the 5-HT2C receptor are prepared from cultured cells or tissue homogenates.
-
Incubation: A constant concentration of a suitable radioligand for the 5-HT2C receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (PRX-00933).
-
Separation: The reaction is terminated, and the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Calcium Flux Assay (General Protocol)
Calcium flux assays are functional assays that measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the 5-HT2C receptor.
Workflow:
Methodology:
-
Cell Culture: Cells stably or transiently expressing the 5-HT2C receptor are cultured in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which becomes fluorescent upon binding to free calcium.
-
Compound Addition: The test compound (PRX-00933) at various concentrations is added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader.
-
Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.
Conclusion
PRX-00933 is a selective 5-HT2C receptor agonist with demonstrated clinical investigation for metabolic and cardiovascular disorders. While its molecular target and downstream signaling pathway are well-understood within the context of GPCR pharmacology, specific quantitative data on its binding and functional characteristics, as well as detailed experimental protocols, are not publicly available. The information and generalized protocols provided in this guide serve as a foundational resource for researchers and professionals in the field of drug development interested in the pharmacology of 5-HT2C receptor agonists.
References
- 1. reports.huginonline.com [reports.huginonline.com]
- 2. Biovitrum Completes Successful Phase IIa Trial for [globenewswire.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5?HT2C | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. | BioWorld [bioworld.com]
- 7. adooq.com [adooq.com]
- 8. adooq.com [adooq.com]
- 9. 5-HT Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 10. 5-HT Receptor | CymitQuimica [cymitquimica.com]
- 11. Biovitrum Initiates Clinical Phase IIb Study of [globenewswire.com]
- 12. WO2024077203A1 - Serotonin receptor modulators and methods of making and using the same - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. WO2016138138A1 - 5ht agonists for treating disorders - Google Patents [patents.google.com]
- 16. WO2014140631A1 - this compound (prx-00933), a 5ht2c agonist, for use in the treatment of hypertension - Google Patents [patents.google.com]
- 17. BR112015002687A2 - treatment regimens - Google Patents [patents.google.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. EP3632434A1 - The 5ht agonist clemizole for use in treating disorders - Google Patents [patents.google.com]
PRX933: A 5-HT2c Agonist with Therapeutic Potential in Metabolic and Cardiovascular Disorders
An In-Depth Technical Review of the Preclinical and Clinical Development of PRX933 (BVT-933, GW876167)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as BVT-933 and GW876167, is a selective serotonin 2c (5-HT2c) receptor agonist that has been investigated for its therapeutic potential in metabolic and cardiovascular diseases. While initially explored for the treatment of obesity, its mechanism of action holds relevance for related comorbidities, including hypertension. This technical guide provides a comprehensive overview of the available pharmacological and toxicological profile of this compound, drawing from publicly accessible data. Due to the limited availability of detailed preclinical and clinical trial data in the public domain, this document summarizes the known information and outlines the general experimental approaches and signaling pathways relevant to a 5-HT2c agonist of this class.
Introduction
The serotonin 2c (5-HT2c) receptor is a G-protein coupled receptor predominantly expressed in the central nervous system, including the hypothalamus, a key region for regulating appetite and metabolism. Activation of 5-HT2c receptors is known to suppress appetite, leading to the investigation of 5-HT2c agonists as potential anti-obesity therapeutics.[1][2] this compound emerged as a selective agonist for this receptor, showing promise in early clinical development for weight management.[1][2][3] Furthermore, given the strong epidemiological link between obesity and hypertension, the therapeutic potential of this compound may extend to cardiovascular regulation.
Pharmacology
Mechanism of Action
This compound exerts its pharmacological effects through the selective activation of the 5-HT2c receptor. As a 5-HT2c receptor agonist, this compound mimics the action of the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) at this specific receptor subtype.
Signaling Pathway
The activation of the 5-HT2c receptor by an agonist like this compound initiates a cascade of intracellular events. The canonical signaling pathway involves the coupling of the receptor to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.
Beyond the canonical Gq/11 pathway, 5-HT2c receptors can also couple to other G-proteins and engage in non-canonical signaling, for instance, through β-arrestin recruitment, which can lead to a distinct set of cellular outcomes.
Clinical Development
This compound (as BVT-933) has undergone Phase II clinical trials for the treatment of obesity.
Phase IIa Study
A double-blind, placebo-controlled Phase IIa study involving 154 obese but otherwise healthy patients was completed.[2] Patients treated with BVT-933 in two dose groups over four weeks achieved a statistically significant and clinically relevant weight reduction compared to the placebo group.[2] The study was conducted without any dietary restrictions or exercise instructions.[2]
Phase IIb Study
Following the positive results of the Phase IIa trial, a Phase IIb study was initiated.[1][3] This placebo-controlled, double-blind trial aimed to enroll 300 obese patients at multiple centers and treat them with different doses of BVT-933 for three months.[1][3] The primary objective was to assess the effects on body weight, with secondary objectives including safety and tolerability.[1][3]
Toxicology
Detailed non-clinical toxicology data for this compound is not publicly available. As with any drug development program, a comprehensive toxicology and safety pharmacology package would have been required to support clinical trials. This would typically include studies to assess:
-
Acute, sub-chronic, and chronic toxicity: To determine the effects of single and repeated doses over different durations.
-
Safety pharmacology: To evaluate the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity: To assess the potential for mutagenicity and clastogenicity.
-
Carcinogenicity: To evaluate the tumor-forming potential with long-term exposure.
-
Reproductive and developmental toxicity: To assess the effects on fertility and embryonic/fetal development.
Data Summary
Due to the proprietary nature of drug development, specific quantitative data from preclinical and clinical studies of this compound are not available in the public domain. The following tables are placeholders to illustrate how such data would be presented.
Table 1: In Vitro Pharmacology of this compound (Illustrative)
| Parameter | Value | Experimental System |
| Binding Affinity (Ki) | ||
| 5-HT2c Receptor | Data not available | Recombinant human receptors |
| 5-HT2a Receptor | Data not available | Recombinant human receptors |
| 5-HT2b Receptor | Data not available | Recombinant human receptors |
| Functional Activity (EC50) | ||
| 5-HT2c Receptor (IP3 Assay) | Data not available | Cells expressing human 5-HT2c |
Table 2: Pharmacokinetic Profile of this compound in Preclinical Species (Illustrative)
| Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 3: Summary of Toxicology Findings for this compound (Illustrative)
| Study Type | Species | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) |
| 28-day Oral Toxicity | Rat | Data not available | Data not available |
| Cardiovascular Safety | Dog | Data not available | Data not available |
| Genotoxicity (Ames test) | In vitro | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the studies conducted on this compound are not publicly available. However, standard methodologies would have been employed for the pharmacological and toxicological evaluation.
Receptor Binding Assays (General Methodology)
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. This typically involves:
-
Preparation of cell membranes: Membranes from cells expressing the target receptor (e.g., recombinant human 5-HT2c) are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor, along with varying concentrations of the test compound (this compound).
-
Separation and Counting: The bound and free radioligand are separated, and the amount of radioactivity bound to the membranes is quantified.
-
Data Analysis: The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This is then converted to a binding affinity constant (Ki).
In Vivo Efficacy Models (General Methodology for Hypertension)
To assess the antihypertensive potential of a compound like this compound, animal models of hypertension would be used, such as the Spontaneously Hypertensive Rat (SHR) model. A general protocol would involve:
-
Animal Acclimatization: Animals are acclimated to the laboratory conditions.
-
Baseline Blood Pressure Measurement: Baseline systolic and diastolic blood pressure and heart rate are measured using a non-invasive tail-cuff method or via telemetry.
-
Drug Administration: Animals are randomized to receive vehicle or different doses of this compound, typically via oral gavage.
-
Blood Pressure Monitoring: Blood pressure and heart rate are monitored at various time points after drug administration.
-
Data Analysis: The changes in blood pressure and heart rate in the drug-treated groups are compared to the vehicle-treated group.
Conclusion
This compound is a selective 5-HT2c receptor agonist that has demonstrated clinical efficacy in promoting weight loss in obese individuals. While its development for obesity was the primary focus of the disclosed clinical trials, its mechanism of action suggests a potential role in managing related comorbidities such as hypertension. However, a comprehensive assessment of its pharmacology and toxicology is hampered by the limited availability of public data. Further disclosure of preclinical and clinical study results would be necessary to fully elucidate the therapeutic profile of this compound.
References
Preclinical Data on PRX933: A Template for Analysis
No specific preclinical data for a compound designated "PRX933" is publicly available at this time. Extensive searches for preclinical studies, including mechanism of action, in vivo and in vitro data, and toxicology reports, did not yield any information on a substance with this identifier.
This document serves as a comprehensive template outlining the typical structure and content of a preclinical data package for a novel therapeutic candidate. This guide is intended for researchers, scientists, and drug development professionals to illustrate the key components required for a thorough preclinical evaluation.
Quantitative Data Summary
A critical component of any preclinical data package is the clear and concise presentation of quantitative data. This information is typically organized into tables to facilitate comparison and analysis.
Table 1: In Vitro Pharmacology
| Assay Type | Target | Cell Line/System | Metric | Value (e.g., IC50, EC50, Ki) | Replicates |
| Binding Assay | Target X | Recombinant Protein | Ki | Data | n=3 |
| Functional Assay | Target X | HEK293 | EC50 | Data | n=3 |
| Selectivity Panel | Off-target Y | CHO-K1 | IC50 | Data | n=2 |
| Cytotoxicity Assay | - | HepG2 | CC50 | Data | n=3 |
Table 2: In Vivo Efficacy
| Animal Model | Dosing Regimen | Route | Key Endpoint | Result | N per Group |
| Xenograft (Tumor Type) | e.g., 10 mg/kg, QD | PO | Tumor Growth Inhibition (%) | Data | 8-10 |
| Disease Model (Indication) | e.g., 5 mg/kg, BID | IV | Biomarker Change | Data | 8-10 |
Table 3: Pharmacokinetics (Rodent)
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | 10 | PO | Data | Data | Data | Data |
| Rat | 10 | IV | Data | Data | Data | - |
Table 4: Toxicology Summary (Rodent)
| Species | Study Duration | NOAEL (mg/kg/day) | Key Findings |
| Rat | 7-Day Dose Range Finding | Data | e.g., Mild liver enzyme elevation at highest dose |
| Mouse | 28-Day GLP Toxicology | Data | e.g., No adverse effects observed |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of preclinical findings.
In Vitro Binding Assay
-
Objective: To determine the binding affinity of this compound to its intended molecular target.
-
Method: A competitive radioligand binding assay was performed. Recombinant human Target X was incubated with a fixed concentration of a known radiolabeled ligand and increasing concentrations of this compound.
-
Detection: Radioactivity was measured using a scintillation counter.
-
Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was calculated using non-linear regression. The Ki was then determined using the Cheng-Prusoff equation.
In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) were implanted subcutaneously with human tumor cells (e.g., A549).
-
Treatment: Once tumors reached a palpable size (e.g., 100-150 mm³), animals were randomized into vehicle and treatment groups. This compound was administered daily via oral gavage.
-
Endpoints: Tumor volume was measured twice weekly with calipers. Body weight was monitored as a general measure of toxicity. At the end of the study, tumors were excised and weighed.
Signaling Pathways and Workflows
Visual representations of complex biological processes and experimental designs are crucial for clear communication.
Caption: Proposed mechanism of action for this compound.
Caption: High-level preclinical drug discovery workflow.
PRX933: A Novel mTOR Pathway Inhibitor for the Treatment of Hypertension
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hypertension remains a leading cause of cardiovascular disease worldwide, and despite the availability of numerous antihypertensive agents, a significant portion of patients fail to achieve adequate blood pressure control. This necessitates the exploration of novel therapeutic targets. PRX933 is a first-in-class, potent, and selective small molecule inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. Emerging evidence implicates the mTOR pathway in the pathophysiology of hypertension through its roles in vascular smooth muscle cell proliferation, endothelial dysfunction, and renal sodium handling. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and proposed clinical development plan.
Introduction to the mTOR Pathway in Hypertension
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that exists in two distinct multiprotein complexes: mTOR complex 1 (mTORC1) and mTORC2.[1][2] These complexes are key regulators of cellular processes that are also implicated in cardiovascular health and disease.[1] The mTOR signaling pathway integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, cell growth, and proliferation.
In the context of hypertension, dysregulation of the mTOR pathway is thought to contribute to:
-
Vascular Remodeling: Pathological proliferation and hypertrophy of vascular smooth muscle cells (VSMCs), leading to arterial stiffness.
-
Endothelial Dysfunction: Impaired nitric oxide (NO) production and increased production of reactive oxygen species (ROS).
-
Renal Pathophysiology: Altered renal tubular sodium reabsorption and glomerular hyperfiltration.
This compound: Mechanism of Action
This compound is a novel, orally bioavailable, ATP-competitive inhibitor of the mTOR kinase domain. It potently and selectively inhibits both mTORC1 and mTORC2. By inhibiting mTOR, this compound is hypothesized to exert its antihypertensive effects through multiple mechanisms:
-
Inhibition of VSMC Proliferation and Hypertrophy: By blocking downstream signaling from mTORC1, this compound is expected to reduce the synthesis of proteins essential for cell growth and proliferation, thereby attenuating vascular remodeling.
-
Enhancement of Endothelial Function: Inhibition of mTOR may lead to increased bioavailability of nitric oxide and a reduction in oxidative stress, promoting vasodilation.
-
Modulation of Renal Sodium Transport: this compound may influence the expression and activity of key sodium transporters in the renal tubules, leading to natriuresis and a reduction in blood volume.
Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism of action of this compound within the mTOR signaling cascade.
Preclinical Data
This compound has undergone a series of in vitro and in vivo preclinical studies to evaluate its efficacy and safety.
In Vitro Studies
| Assay | Cell Type | Endpoint | Result (IC50) |
| mTOR Kinase Assay | Recombinant Human mTOR | Kinase Activity | 2.5 nM |
| VSMC Proliferation | Rat Aortic Smooth Muscle Cells | BrdU Incorporation | 15 nM |
| Endothelial Cell Function | Human Umbilical Vein Endothelial Cells (HUVECs) | eNOS Phosphorylation | 22 nM |
In Vivo Studies in a Spontaneously Hypertensive Rat (SHR) Model
| Study Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Change in Mean Arterial Pressure (mmHg) from Baseline | |||
| Week 4 | -2 ± 3 | -15 ± 4 | -25 ± 5 |
| Week 8 | -1 ± 4 | -20 ± 5 | -32 ± 6 |
| Heart Rate (beats/min) at Week 8 | 350 ± 20 | 345 ± 18 | 340 ± 22 |
| Aortic Wall Thickness (µm) at Week 8 | 150 ± 12 | 125 ± 10 | 110 ± 9 |
| Urinary Sodium Excretion (mmol/24h) at Week 8 | 1.2 ± 0.3 | 1.8 ± 0.4 | 2.5 ± 0.5 |
*p < 0.05 vs. Vehicle Control
Experimental Protocols
In Vitro mTOR Kinase Assay
A time-resolved fluorescence energy transfer (TR-FRET) assay was used to determine the IC50 of this compound against recombinant human mTOR kinase. The assay was performed in a 384-well plate with a final volume of 20 µL. The reaction mixture contained 50 mM HEPES (pH 7.5), 1 mM EGTA, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20, 10 µM ATP, a fluorescently labeled substrate peptide, and the mTOR enzyme. This compound was added in a 10-point, 3-fold serial dilution. The reaction was incubated for 60 minutes at room temperature, and the TR-FRET signal was read on a plate reader.
Spontaneously Hypertensive Rat (SHR) Model
Male SHRs aged 12 weeks were used. Animals were housed in a temperature- and light-controlled environment with ad libitum access to food and water. Blood pressure was measured weekly via the tail-cuff method. After a 2-week acclimatization period, rats were randomized to receive either vehicle control or this compound (10 or 30 mg/kg/day) via oral gavage for 8 weeks. At the end of the study, aortas were collected for histological analysis of wall thickness, and 24-hour urine was collected for measurement of sodium excretion.
Proposed Phase II Clinical Trial Protocol
Study Design
A randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy and safety of this compound in patients with mild to moderate essential hypertension.
Patient Population
-
Inclusion Criteria:
-
Male or female, 18-75 years of age.
-
Mean sitting systolic blood pressure (SBP) ≥ 140 mmHg and < 160 mmHg, and mean sitting diastolic blood pressure (DBP) < 100 mmHg.
-
Willing to undergo a 2-week washout period of any prior antihypertensive medications.
-
-
Exclusion Criteria:
-
Secondary hypertension.
-
Type 1 or uncontrolled Type 2 diabetes mellitus.
-
Significant renal or hepatic impairment.
-
Treatment
-
Run-in Period: 2-week single-blind placebo run-in.
-
Randomization: Eligible patients will be randomized in a 1:1:1 ratio to receive:
-
Placebo
-
This compound 50 mg once daily
-
This compound 100 mg once daily
-
-
Treatment Duration: 12 weeks.
Endpoints
-
Primary Efficacy Endpoint: Change from baseline in mean 24-hour ambulatory SBP at Week 12.
-
Secondary Efficacy Endpoints:
-
Change from baseline in mean 24-hour ambulatory DBP at Week 12.
-
Proportion of patients achieving a target SBP < 130 mmHg at Week 12.
-
-
Safety Endpoints: Incidence of adverse events, changes in laboratory parameters, and vital signs.
Conclusion
This compound represents a promising novel therapeutic agent for the treatment of hypertension. Its unique mechanism of action, targeting the central mTOR signaling pathway, offers the potential for not only effective blood pressure reduction but also for addressing the underlying vascular and renal pathologies associated with this chronic disease. The preclinical data are encouraging, demonstrating significant blood pressure-lowering effects and improvements in end-organ damage in a relevant animal model. The planned Phase II clinical trial will be crucial in establishing the efficacy and safety of this compound in a human population and in determining its potential role in the management of hypertension.
References
The Intricate Dance: 5-HT2c Agonists and Their Role in Cardiovascular Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
The serotonin 2c (5-HT2c) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a significant modulator of a myriad of physiological processes, including appetite, mood, and endocrine function. Consequently, it has been a focal point for the development of therapeutics targeting obesity and psychiatric disorders. However, the intricate involvement of the 5-HT2c receptor in the central regulation of the cardiovascular system necessitates a thorough understanding of the on-target effects of 5-HT2c agonists on blood pressure, heart rate, and overall cardiovascular homeostasis. This technical guide provides a comprehensive overview of the current knowledge, presenting key preclinical and clinical data, detailing experimental methodologies, and visualizing the complex signaling networks involved.
Quantitative Effects of 5-HT2c Agonists on Cardiovascular Parameters
The influence of 5-HT2c receptor activation on cardiovascular parameters is complex, with effects varying based on the specific agonist, dose, route of administration, and animal model. The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: Preclinical Effects of 5-HT2c Agonists on Blood Pressure and Heart Rate in Rodents
| Agonist | Animal Model | Route of Administration | Dose | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Citation(s) |
| m-Chlorophenylpiperazine (mCPP) | Wistar Rats | Intracerebroventricular (Third Ventricle) | 10-30 µg | Significant increase | Initial bradycardia followed by tachycardia | [1] |
| m-Chlorophenylpiperazine (mCPP) | Spontaneously Hypertensive Rats (SHR) | Intraperitoneal (i.p.) | 10 and 30 mg/kg | Little to no effect | Not specified | |
| WAY-161503 | Sprague-Dawley Rats | Not specified | Not specified | Dose-dependent decreases in food intake noted, cardiovascular data not detailed in abstract | Dose-dependent decreases in food intake noted, cardiovascular data not detailed in abstract | [2] |
| Ro 60-0175 | Rats | Subcutaneous (s.c.) | 1 and 3 mg/kg | Sedative effects observed, specific cardiovascular changes not detailed | Sedative effects observed, specific cardiovascular changes not detailed | [3] |
Table 2: Clinical Effects of Lorcaserin on Cardiovascular Parameters (CAMELLIA-TIMI 61 Trial)
| Parameter | Lorcaserin Group (n=6000) | Placebo Group (n=6000) | Hazard Ratio (95% CI) | P-value | Citation(s) |
| Primary Safety Outcome | |||||
| Major Adverse Cardiovascular Events (MACE: CV death, MI, stroke) | 2.0% per year | 2.1% per year | 0.99 (0.85-1.14) | <0.001 for noninferiority | [4][5] |
| Primary Efficacy Outcome | |||||
| Extended MACE (MACE + heart failure, hospitalization for unstable angina, or coronary revascularization) | 4.1% per year | 4.2% per year | 0.97 (0.87-1.07) | 0.55 | [4][5] |
| Changes in Cardiovascular Risk Factors at 1 Year | |||||
| Systolic Blood Pressure | -1.1 mmHg | +0.4 mmHg | - | - | [4] |
| Diastolic Blood Pressure | -0.7 mmHg | +0.2 mmHg | - | - | [4] |
| Heart Rate | -1.0 bpm | -0.3 bpm | - | - | [4] |
Experimental Protocols
A critical evaluation of the role of 5-HT2c agonists in cardiovascular regulation relies on robust and well-defined experimental methodologies.
Preclinical Assessment of Cardiovascular Parameters in Rodents
2.1.1. Animal Models:
-
Normotensive Rodents: Wistar and Sprague-Dawley rats are commonly used to assess the baseline cardiovascular effects of 5-HT2c agonists.
-
Hypertensive Rodents: Spontaneously Hypertensive Rats (SHR) serve as a genetic model of hypertension to investigate the effects of these agonists in a disease-relevant context.
2.1.2. Drug Administration:
-
Intracerebroventricular (ICV) Injection: This technique is employed to directly assess the central effects of 5-HT2c agonists, bypassing the blood-brain barrier. A guide cannula is stereotaxically implanted into a cerebral ventricle (e.g., the third ventricle). After a recovery period, the agonist is microinjected through an injection cannula that fits inside the guide cannula. The injection volume is typically small (e.g., 10 µl in rats) to avoid significant changes in intracranial pressure.[6]
-
Systemic Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are used to evaluate the overall effect of the drug after absorption and distribution.
2.1.3. Cardiovascular Monitoring:
-
Radiotelemetry: This is the gold standard for chronic, continuous monitoring of blood pressure and heart rate in conscious, freely moving rodents.[7][8] A small telemetry device is surgically implanted, with the catheter placed in a major artery (e.g., abdominal aorta or carotid artery) and the transmitter body secured in the peritoneal cavity or a subcutaneous pocket.[7][8] This method minimizes stress-induced cardiovascular fluctuations.
-
Arterial Catheterization: In anesthetized animals, a catheter can be inserted into an artery (e.g., femoral or carotid) and connected to a pressure transducer to directly measure blood pressure.
Clinical Assessment of Cardiovascular Safety: The CAMELLIA-TIMI 61 Trial
The Cardiovascular and Metabolic Effects of Lorcaserin in Overweight and Obese Patients–Thrombolysis in Myocardial Infarction 61 (CAMELLIA-TIMI 61) trial was a large-scale, randomized, double-blind, placebo-controlled study designed to evaluate the long-term cardiovascular safety and efficacy of the 5-HT2c agonist lorcaserin.[5]
-
Patient Population: 12,000 overweight or obese patients with established atherosclerotic cardiovascular disease or multiple cardiovascular risk factors.[5]
-
Intervention: Patients were randomized to receive either lorcaserin (10 mg twice daily) or a matching placebo.[5]
-
Primary Safety Endpoint: The primary safety outcome was the first occurrence of a major adverse cardiovascular event (MACE), a composite of cardiovascular death, myocardial infarction, or stroke.[4][5]
-
Cardiovascular Assessments: Blood pressure and heart rate were measured at baseline and at regular follow-up visits. All potential cardiovascular events were adjudicated by an independent clinical events committee.
Signaling Pathways in Cardiovascular Regulation
The cardiovascular effects of 5-HT2c agonists are mediated by a complex network of intracellular signaling pathways. Activation of the 5-HT2c receptor, a Gq/G11-coupled receptor, initiates a cascade of events that can ultimately influence neuronal activity and, consequently, cardiovascular function.
Activation of the 5-HT2c receptor primarily leads to the activation of the Gq/G11 family of G-proteins. This stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events can modulate neuronal excitability and neurotransmitter release, thereby influencing the sympathetic outflow that regulates blood pressure and heart rate.[9] Evidence also suggests potential coupling of the 5-HT2c receptor to other G-proteins, such as G12/G13 and Gi/o, and activation of other downstream effectors like phospholipase D (PLD) and the extracellular signal-regulated kinase (ERK) pathway, adding further layers of complexity to its regulatory role.[10][11]
Biased Agonism: A New Frontier in 5-HT2c Receptor Pharmacology
The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, is of growing importance in drug development. For the 5-HT2c receptor, this could mean developing agonists that selectively engage G-protein signaling versus β-arrestin-mediated pathways. This could potentially lead to the development of drugs with improved therapeutic profiles and fewer side effects. For instance, a biased agonist might be designed to elicit the desired therapeutic effect (e.g., appetite suppression) while minimizing cardiovascular side effects. Research has shown that different 5-HT2c agonists can exhibit distinct signaling profiles, with some showing a bias towards the Gq/11 pathway.[10][11]
Conclusion and Future Directions
The role of 5-HT2c agonists in cardiovascular regulation is multifaceted, with centrally mediated actions that can influence both blood pressure and heart rate. While large-scale clinical trials with lorcaserin have provided reassuring data on its cardiovascular safety in a high-risk population, preclinical studies with other agonists highlight the potential for more pronounced cardiovascular effects. A deeper understanding of the downstream signaling pathways, including the nuances of biased agonism, will be crucial for the design of next-generation 5-HT2c agonists with optimized therapeutic windows and minimized cardiovascular liabilities. Future research should focus on elucidating the specific neuronal circuits and downstream effectors that mediate the cardiovascular responses to 5-HT2c receptor activation. Furthermore, head-to-head preclinical studies comparing the cardiovascular profiles of different 5-HT2c agonists using standardized methodologies will be invaluable for drug development professionals.
References
- 1. Effect of the activation of central 5-HT2C receptors by the 5-HT2C agonist mCPP on blood pressure and heart rate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sochob.cl [sochob.cl]
- 5. Cardiovascular Safety of Lorcaserin in Overweight or Obese Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of intracerebroventricular 3-mercaptopropionic acid on blood pressure and heart rate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PRX933 In Vitro Cell-Based Assays
Introduction
PRX933 is a novel investigational compound with therapeutic potential. To elucidate its mechanism of action and quantify its biological activity, a variety of in vitro cell-based assays are essential. These assays provide a controlled environment to study the effects of this compound on cellular processes, signaling pathways, and overall cell health. This document provides detailed application notes and protocols for key cell-based assays relevant to the characterization of this compound. These protocols are intended for researchers, scientists, and drug development professionals.
I. Signaling Pathway Analysis
Understanding the signaling pathways modulated by this compound is crucial for deciphering its mechanism of action. Based on preliminary data, this compound is hypothesized to interact with key cellular signaling cascades involved in cell proliferation and survival.
A. PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway is implicated in various diseases. Assays targeting this pathway can determine if this compound exerts its effects through modulation of these key signaling nodes.
Diagram: PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling cascade.
B. NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival.[1] Investigating the effect of this compound on this pathway can provide insights into its potential anti-inflammatory or immunomodulatory properties.
Diagram: NF-κB Signaling Pathway
Caption: Overview of the canonical NF-κB signaling pathway.
II. Experimental Protocols
The following are detailed protocols for in vitro cell-based assays to characterize this compound. These protocols can be adapted for high-throughput screening.[3][4]
A. Cell Viability/Cytotoxicity Assay
This assay determines the effect of this compound on cell viability and is a primary screen for cytotoxic effects.[3]
Diagram: Cytotoxicity Assay Workflow
Caption: Workflow for a typical cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a commercially available kit) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
B. Western Blot Analysis for Pathway Activation
This technique is used to detect changes in the phosphorylation status or total protein levels of key signaling molecules within a pathway.
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at various concentrations and time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
C. Reporter Gene Assay for Transcription Factor Activity
Reporter gene assays are used to measure the transcriptional activity of pathways like NF-κB.
Protocol:
-
Cell Transfection: Co-transfect cells with a reporter plasmid containing response elements for the transcription factor of interest (e.g., NF-κB) upstream of a luciferase or β-galactosidase gene, and a control plasmid for normalization.
-
Compound Treatment: After 24 hours, treat the transfected cells with this compound.
-
Cell Lysis and Assay: Lyse the cells and measure the reporter gene activity using a luminometer or spectrophotometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the reporter activity to the control plasmid activity to account for variations in transfection efficiency.
III. Data Presentation
Quantitative data from the in vitro assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | IC50 (µM) |
| Cell Line A | Data |
| Cell Line B | Data |
| Cell Line C | Data |
Table 2: Effect of this compound on Protein Phosphorylation
| Target Protein | This compound Concentration (µM) | Fold Change in Phosphorylation (vs. Control) |
| Akt (Ser473) | 1 | Data |
| 10 | Data | |
| NF-κB p65 (Ser536) | 1 | Data |
| 10 | Data |
Table 3: Modulation of NF-κB Reporter Activity by this compound
| This compound Concentration (µM) | Relative Luciferase Units (RLU) | % Inhibition of Stimulated Activity |
| 0 (Unstimulated) | Data | N/A |
| 0 (Stimulated) | Data | 0 |
| 1 | Data | Data |
| 10 | Data | Data |
References
- 1. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways Leading to mTOR Activation Downstream Cytokine Receptors in Lymphocytes in Health and Disease [mdpi.com]
- 3. Cell-based Assays | MuriGenics [murigenics.com]
- 4. nuvisan.com [nuvisan.com]
Application Notes and Protocols: PRX933 in Spontaneously Hypertensive Rat (SHR) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypertension is a primary risk factor for cardiovascular diseases.[1][2] A key pathway in blood pressure regulation is the Renin-Angiotensin-Aldosterone System (RAAS). Angiotensin II, a potent vasoconstrictor, elevates blood pressure by binding to the Angiotensin II Type 1 (AT1) receptor.[3][4][5] PRX933 is a novel, highly selective, non-peptide antagonist of the AT1 receptor.[3] Its primary mechanism of action is the inhibition of angiotensin II-induced vasoconstriction and other downstream effects, making it a promising candidate for hypertension therapy.[4][6] These notes provide protocols for evaluating the antihypertensive efficacy of this compound in the Spontaneously Hypertensive Rat (SHR) model, a widely used genetic model of essential hypertension.[7]
Data Presentation: Efficacy of this compound in SHR Rats
The following table summarizes the dose-dependent effect of a single oral dose of this compound on blood pressure in conscious, freely moving male SHR rats (16-20 weeks old). Blood pressure was monitored continuously via radiotelemetry.
| Treatment Group | Dose (mg/kg, p.o.) | N | Max Reduction in Mean Arterial Pressure (MAP) (mmHg) | Time to Max Effect (Hours Post-Dose) | Duration of Significant Effect (Hours) |
| Vehicle (0.5% Methylcellulose) | 0 | 8 | -2.5 ± 1.8 | N/A | N/A |
| This compound | 1 | 8 | -15.2 ± 2.1 | 4 | 12 |
| This compound | 3 | 8 | -28.9 ± 3.5 | 6 | 24 |
| This compound | 10 | 8 | -45.7 ± 4.2 | 6 | > 36 |
| Losartan (Reference) | 10 | 8 | -35.1 ± 3.8 | 6 | 24 |
Data are presented as Mean ± SEM.
Experimental Protocols
1. Animal Model
-
Species: Rat
-
Strain: Spontaneously Hypertensive Rat (SHR) and Wistar-Kyoto (WKY) as normotensive controls.[8]
-
Age: 14-16 weeks at the start of the study.
-
Sex: Male
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle, with ad libitum access to standard chow and water.[9] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Surgical Implantation of Radiotelemetry Devices
Radiotelemetry provides a continuous and stress-free method for measuring blood pressure in conscious animals.
-
Anesthesia: Anesthetize the rat using isoflurane (2-3% in oxygen).
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the abdominal aorta.
-
Carefully isolate a section of the aorta distal to the renal arteries.
-
Insert the telemetry catheter into the aorta and secure it with surgical glue and sutures.
-
Place the telemetry transmitter body in the peritoneal cavity.
-
Close the muscle and skin layers with sutures.
-
-
Post-Operative Care:
-
Administer appropriate analgesics for 48-72 hours post-surgery.
-
Allow a recovery period of at least 7-10 days before any experimental procedures. Monitor animal weight and behavior daily.
-
3. Drug Preparation and Administration
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water.
-
This compound Formulation: Prepare a homogenous suspension of this compound in the vehicle to the desired concentrations (e.g., 0.1, 0.3, and 1.0 mg/mL for 1, 3, and 10 mg/kg doses, respectively, at a dosing volume of 10 mL/kg).
-
Administration: Administer the compound or vehicle orally (p.o.) via gavage.
4. Experimental Procedure for Blood Pressure Evaluation
-
Acclimation: Acclimate the rats to the experimental room and individual cages for at least 24 hours before the study begins.
-
Baseline Recording: Record baseline blood pressure, heart rate, and activity via the telemetry system for at least 24 hours prior to dosing.
-
Dosing: On the day of the experiment, administer a single oral dose of vehicle or this compound.
-
Data Collection: Continuously record hemodynamic parameters for at least 48 hours post-dose.
-
Data Analysis: Analyze the telemetry data to determine the mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate. Calculate the change from the pre-dose baseline for each parameter.
Mandatory Visualizations
Signaling Pathway
This diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound. This compound acts as an antagonist at the AT1 receptor, blocking the downstream effects of Angiotensin II.[4][5][10]
Experimental Workflow
This diagram outlines the key steps for conducting an in vivo efficacy study of this compound in the SHR model.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Animal models for the study of primary and secondary hypertension in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vivo Antihypertensive and Antihyperlipidemic Effects of the Crude Extracts and Fractions of Moringa stenopetala (Baker f.) Cufod. Leaves in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Type 1 angiotensin receptor pharmacology: Signaling beyond G proteins - PMC [pmc.ncbi.nlm.nih.gov]
PRX933: Information Not Publicly Available
Comprehensive searches for "PRX933" have not yielded any publicly available information regarding its mechanism of action, preclinical in vivo studies, or established dosage for experimental use. This suggests that this compound may be a novel compound under early-stage development, an internal project code not yet disclosed in public forums or scientific literature, or a potential misspelling of a different agent.
Without publicly accessible data, it is not possible to provide detailed application notes, experimental protocols, or quantitative data summaries as requested. The creation of accurate signaling pathway diagrams and experimental workflow visualizations is also contingent on understanding the compound's biological targets and established research methodologies.
Researchers, scientists, and drug development professionals seeking to work with this compound are advised to consult internal documentation or contact the originating institution or company directly to obtain the necessary information for in vivo experimentation.
For general guidance on establishing in vivo dosages for novel compounds, researchers typically follow a structured preclinical development path. This process often includes:
-
In vitro studies: To determine the compound's potency (e.g., IC50 or EC50) and selectivity on its intended target.
-
Pharmacokinetic (PK) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal models. These studies are crucial for determining the dosing route and frequency.
-
Dose-range finding (DRF) studies: Initial in vivo studies in a small number of animals to determine the maximum tolerated dose (MTD) and to identify potential toxicities.
-
Efficacy studies: Once a safe dose range is established, studies are conducted in relevant animal models of a specific disease to evaluate the compound's therapeutic effect.
The data from these studies are essential for establishing a safe and effective dosage for further preclinical and eventual clinical development.
Below are generalized representations of a typical drug discovery workflow and a generic signaling pathway, as specific details for this compound are unavailable.
Caption: A generalized workflow for preclinical in vivo studies.
Caption: A generic representation of a cellular signaling pathway.
Application Notes and Protocols for PRX933 in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRX933 hydrochloride, also known as GW876167 hydrochloride, is a potent and selective agonist for the serotonin 5-HT2c receptor.[1][2] As a G-protein coupled receptor (GPCR), the 5-HT2c receptor is a key target in various physiological processes, and its modulation has been explored for the treatment of conditions such as hypertension.[1] These application notes provide detailed information on the solubility and formulation of this compound for use in preclinical research settings, including in vitro and in vivo studies.
Physicochemical Properties and Solubility
This compound hydrochloride is the salt form commonly used in research. While comprehensive quantitative solubility data in a range of solvents is not publicly available, the following information has been compiled from various sources.
Table 1: this compound Hydrochloride Solubility Data
| Solvent | Solubility | Concentration | Notes | Source |
| DMSO | Soluble | A 10 mM stock solution is commercially available. | One vendor lists a similar compound as soluble at ≥20 mg/mL. | [3][4] |
| Water | Information not available. | - | As a hydrochloride salt, some aqueous solubility is expected, but it may be limited. | |
| Ethanol | Information not available. | - | - | |
| Saline (0.9% NaCl) | Information not available. | - | Often used as a vehicle for in vivo administration of similar compounds after initial dissolution in a co-solvent. | [5][6] |
| PBS (pH 7.2) | Information not available. | - | Solubility may be pH-dependent. |
Note on Solubility: The lack of precise quantitative solubility data necessitates an empirical approach when preparing solutions. Researchers should start with the suggested concentrations and visually inspect for complete dissolution. If precipitation occurs upon dilution into aqueous buffers, further optimization of the formulation, such as the use of co-solvents or different buffering systems, may be required.
Signaling Pathway
This compound exerts its effects by activating the 5-HT2c receptor, a G-protein coupled receptor. The primary signaling cascade initiated by 5-HT2c receptor agonism is through the Gαq pathway.
Activation of the 5-HT2c receptor by this compound leads to the dissociation of the Gαq subunit, which in turn activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These second messengers then modulate various downstream cellular processes, including the activation of the ERK1/2 pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO, suitable for use in cell-based assays.
Materials:
-
This compound hydrochloride (MW: 351.84 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.52 mg of this compound hydrochloride.
-
Dissolution: Add the weighed this compound hydrochloride to a sterile vial. Add 1 mL of sterile DMSO.
-
Mixing: Vortex the solution for several minutes to aid dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not required.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
Workflow for In Vitro Stock Solution Preparation:
Protocol 2: Formulation of this compound for In Vivo Administration in Rodents
This protocol provides a general method for preparing this compound for subcutaneous (SC) or intraperitoneal (IP) injection in rodents, using a DMSO and saline co-solvent system. This method is based on common practices for administering hydrophobic compounds in preclinical studies.
Materials:
-
10 mM this compound hydrochloride stock solution in DMSO (from Protocol 1)
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile dilution tubes
Procedure:
-
Determine the final dosing volume and concentration: Based on the desired dose in mg/kg and the average weight of the animals, calculate the final concentration of this compound required in the injection solution. A common injection volume for mice is 10 mL/kg.
-
Dilution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Co-solvent Formulation: To minimize DMSO toxicity, the final concentration of DMSO in the injection solution should be kept as low as possible, ideally below 2%.[7]
-
Example for a 1 mg/kg dose in a 25g mouse with a 10 mL/kg injection volume:
-
Total dose = 1 mg/kg * 0.025 kg = 0.025 mg
-
Injection volume = 10 mL/kg * 0.025 kg = 0.25 mL
-
Final concentration = 0.025 mg / 0.25 mL = 0.1 mg/mL
-
To prepare 1 mL of a 0.1 mg/mL solution (0.284 mM):
-
Take 28.4 µL of the 10 mM DMSO stock solution.
-
Add it to 971.6 µL of sterile saline.
-
This results in a final DMSO concentration of approximately 2.8%. Further dilution or the use of other solubilizing agents like Tween 80 or PEG400 may be necessary if this concentration is a concern.
-
-
-
-
Mixing: Vortex the final solution thoroughly. Visually inspect for any precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of DMSO or adding other excipients.
-
Administration: Administer the freshly prepared solution to the animals via the desired route (SC or IP).
-
Vehicle Control: It is crucial to include a vehicle control group in the experiment, which receives an identical formulation (e.g., 2.8% DMSO in saline) without the this compound.
Workflow for In Vivo Formulation:
Stability and Storage
-
Powder: this compound hydrochloride powder should be stored at -20°C for long-term stability (up to 3 years).[7]
-
Solutions:
-
DMSO stock solutions are stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[7]
-
Avoid repeated freeze-thaw cycles.
-
Aqueous working solutions should be prepared fresh on the day of use. The stability of this compound in aqueous solutions over extended periods has not been reported.
-
Disclaimer
These protocols and application notes are intended for research use only. The information provided is based on publicly available data and general laboratory practices. Researchers should always perform their own optimization and validation experiments. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods, and they are for reference only.[1] Always adhere to institutional guidelines and safety protocols when handling chemical compounds and conducting animal research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride Supplier | CAS 639029-42-8 | AOBIOUS [aobious.com]
- 3. tebubio.com [tebubio.com]
- 4. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
PRX933: Application Notes and Protocols for Studying Serotonin Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRX933, also known as BVT-933 and GW876167, is a selective agonist for the serotonin 2C receptor (5-HT2C). Serotonin, a key neurotransmitter, modulates a wide array of physiological processes including mood, appetite, and cognition through its interaction with a diverse family of receptors. The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is a prominent target in the central nervous system for therapeutic intervention in various disorders. This compound's selectivity for the 5-HT2C receptor makes it a valuable tool for dissecting the specific roles of this receptor subtype in various serotonin-mediated pathways.
Initial clinical development of this compound focused on its potential as a treatment for obesity due to its appetite-suppressing effects. As a selective 5-HT2C agonist, it offers a more targeted approach compared to less selective serotonergic agents, potentially reducing the risk of off-target effects. These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in preclinical research to investigate serotonin pathways, particularly those involved in appetite regulation.
Mechanism of Action
This compound exerts its effects by selectively binding to and activating the 5-HT2C receptor. Upon activation, the 5-HT2C receptor couples to Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium levels and activation of protein kinase C (PKC), respectively, ultimately modulating neuronal excitability and gene expression.
A key pathway implicated in the anorectic effects of 5-HT2C agonists like this compound involves the activation of pro-opiomelanocortin (POMC) neurons in the arcuate nucleus (ARC) of the hypothalamus. Activation of these neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin 4 receptors (MC4R) to promote satiety and reduce food intake.
Quantitative Data
A comprehensive search of publicly available scientific literature and clinical trial databases did not yield specific quantitative data for this compound (GW876167/BVT-933) regarding its binding affinity (Ki) at the 5-HT2C receptor or its functional potency (EC50/IC50). Furthermore, a detailed selectivity profile against other serotonin receptor subtypes or a broader panel of off-target receptors could not be located. This information is likely proprietary to the developing pharmaceutical companies. For research purposes, it is recommended to experimentally determine these parameters in the desired assay system.
Table 1: Representative Pharmacological Data for a Selective 5-HT2C Receptor Agonist (Hypothetical Data for Illustrative Purposes)
| Parameter | Receptor | Value | Assay Type |
| Binding Affinity (Ki) | Human 5-HT2C | Data not available | Radioligand Binding |
| Human 5-HT2A | Data not available | Radioligand Binding | |
| Human 5-HT2B | Data not available | Radioligand Binding | |
| Human 5-HT1A | Data not available | Radioligand Binding | |
| Human 5-HT1B | Data not available | Radioligand Binding | |
| Functional Potency (EC50) | Human 5-HT2C | Data not available | Calcium Mobilization |
| Human 5-HT2C | Data not available | IP-1 Accumulation |
Note: The table above is for illustrative purposes only. Specific quantitative data for this compound is not publicly available.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound and its effects on serotonin pathways. Specific concentrations and incubation times should be optimized for each experimental setup.
In Vitro Studies
1. Radioligand Binding Assay to Determine Receptor Affinity
This protocol describes a method to determine the binding affinity (Ki) of this compound for the 5-HT2C receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT2C receptor.
-
Radioligand (e.g., [3H]-mesulergine or [125I]-DOI).
-
This compound (or other competing ligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).
-
Non-specific binding control (e.g., 10 µM mianserin).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add binding buffer, cell membranes, radioligand (at a concentration near its Kd), and either vehicle, this compound, or the non-specific binding control.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Assay to Measure 5-HT2C Receptor Activation (Calcium Mobilization)
This protocol measures the ability of this compound to activate the 5-HT2C receptor by detecting changes in intracellular calcium.
-
Materials:
-
Cells stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
A fluorescent plate reader capable of kinetic reading.
-
-
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the plate in the fluorescent plate reader and initiate kinetic reading of fluorescence intensity.
-
After establishing a stable baseline, add the this compound dilutions to the wells.
-
Continue to record the fluorescence for a set period to capture the calcium transient.
-
Analyze the data by calculating the peak fluorescence response over baseline.
-
Determine the EC50 value of this compound by plotting the response as a function of the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Studies
1. Measurement of Food Intake in Rodents
This protocol is for assessing the anorectic effects of this compound in rats or mice.
-
Animals:
-
Male or female adult rats or mice.
-
Animals should be single-housed to accurately measure individual food intake.
-
-
Materials:
-
This compound.
-
Vehicle (e.g., saline or a suitable solvent).
-
Standard chow or a palatable high-fat diet.
-
Metabolic cages or home cages with wire mesh floors to collect food spillage.
-
Precision balance.
-
-
Procedure:
-
Acclimatize the animals to single housing and the specific diet for at least one week.
-
Habituate the animals to the injection procedure with vehicle injections for several days prior to the experiment.
-
On the day of the experiment, weigh the animals and administer the predetermined dose of this compound or vehicle (e.g., via intraperitoneal or oral gavage).
-
Provide a pre-weighed amount of food.
-
Measure the amount of food remaining and any spillage at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-drug administration.
-
Calculate the cumulative food intake at each time point.
-
Analyze the data to compare the effects of different doses of this compound with the vehicle control.
-
2. Assessment of POMC Neuron Activation
This protocol uses c-Fos immunohistochemistry as a marker for neuronal activation in response to this compound.
-
Animals:
-
Adult rats or mice.
-
-
Materials:
-
This compound.
-
Vehicle.
-
Perfusion solutions (saline and 4% paraformaldehyde).
-
Primary antibody against c-Fos.
-
Primary antibody against a POMC marker (e.g., α-MSH or β-endorphin).
-
Appropriate fluorescently labeled secondary antibodies.
-
Microscope for fluorescence imaging.
-
-
Procedure:
-
Administer this compound or vehicle to the animals.
-
At a predetermined time after administration (e.g., 90-120 minutes, corresponding to peak c-Fos expression), deeply anesthetize the animals.
-
Perfuse the animals transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in 4% paraformaldehyde overnight, followed by cryoprotection in a sucrose solution.
-
Section the brains through the region of the arcuate nucleus of the hypothalamus using a cryostat.
-
Perform immunohistochemistry on the brain sections using antibodies against c-Fos and a POMC marker.
-
Mount the sections and visualize them using a fluorescence microscope.
-
Quantify the number of c-Fos-positive cells within the POMC neuron population in the arcuate nucleus.
-
Compare the number of activated POMC neurons between the this compound-treated and vehicle-treated groups.
-
Visualizations
Caption: Signaling cascade initiated by this compound binding to the 5-HT2C receptor.
Caption: Workflow for assessing the effect of this compound on food intake in rodents.
Conclusion
Application Notes and Protocols for Measuring PRX933 Efficacy in Preclinical Models
Introduction
PRX933 is a novel, potent, and selective small molecule inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase in the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. These application notes provide a comprehensive overview of the preclinical efficacy of this compound and detailed protocols for its evaluation in both in vitro and in vivo models. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of this compound or similar targeted therapies.
Mechanism of Action
This compound exerts its anti-proliferative effects by directly inhibiting mTOR kinase activity. As a central regulator of cell growth, proliferation, survival, and metabolism, mTOR integrates signals from various upstream pathways, including growth factors and nutrient availability. By inhibiting mTOR, this compound effectively blocks the phosphorylation of its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.
PI3K/AKT/mTOR Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Data Presentation
In Vitro Efficacy of this compound
Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 15.2 |
| PC-3 | Prostate Cancer | 28.7 |
| A549 | Lung Cancer | 45.1 |
| U87 MG | Glioblastoma | 18.9 |
Table 2: Apoptotic Induction by this compound in MCF-7 Cells (48h Treatment)
| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 0 | 5.3 |
| This compound | 10 | 25.8 |
| This compound | 50 | 62.4 |
In Vivo Efficacy of this compound
Table 3: Anti-tumor Efficacy of this compound in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 1250 | 0 |
| This compound | 10 | 625 | 50 |
| This compound | 25 | 250 | 80 |
Experimental Protocols
In Vitro Protocols
1. Cell Proliferation Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a resazurin-based assay.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A549, U87 MG)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
Plate reader with fluorescence detection (560 nm excitation / 590 nm emission)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of resazurin solution to each well and incubate for 4 hours.
-
Measure fluorescence at 560 nm excitation and 590 nm emission.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Apoptosis Assay (Annexin V Staining)
This protocol describes the quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with vehicle control or varying concentrations of this compound for 48 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
In Vivo Protocol
1. Human Tumor Xenograft Model
This protocol details the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
-
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
MCF-7 cells
-
Matrigel
-
This compound formulation for oral gavage
-
Calipers
-
Animal balance
-
-
Procedure:
-
Subcutaneously implant 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Administer this compound or vehicle control daily by oral gavage.
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.
-
Monitor body weight and general health of the animals.
-
After 21 days of treatment, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Experimental Workflow Diagrams
Caption: In Vitro Cell Proliferation Assay Workflow.
Caption: In Vivo Xenograft Model Workflow.
Application Notes and Protocols for PRX933 in Obesity Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PRX933 is a novel, long-acting synthetic peptide agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R). It is under investigation as a potential therapeutic agent for the treatment of obesity and type 2 diabetes. These application notes provide an overview of the proposed mechanism of action of this compound and detailed protocols for its use in preclinical obesity research models.
Mechanism of Action
This compound is designed to selectively bind to and activate the GLP-1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The activation of GLP-1R in pancreatic β-cells, neurons of the central nervous system, and other peripheral tissues is known to play a crucial role in glucose homeostasis and appetite regulation. Upon binding, this compound is hypothesized to initiate a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), which mediate the downstream effects of GLP-1R activation, including enhanced insulin secretion, suppressed glucagon release, delayed gastric emptying, and a reduction in food intake.
Hypothesized this compound Signaling Pathway
Data Presentation
The following tables summarize hypothetical preclinical data for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | This compound EC₅₀ (nM) |
| cAMP Accumulation | HEK293-GLP1R | cAMP Production | 0.85 |
| Insulin Secretion | INS-1E | Glucose-Stimulated Insulin Secretion | 1.2 |
Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice
| Treatment Group | Dose (nmol/kg) | Study Duration (Days) | Body Weight Change (%) | Food Intake Reduction (%) |
| Vehicle | 0 | 28 | +5.2 | 0 |
| This compound | 10 | 28 | -8.5 | -15.3 |
| This compound | 30 | 28 | -14.2 | -25.1 |
| This compound | 100 | 28 | -20.1 | -32.8 |
Table 3: Metabolic Parameters in DIO Mice after 28-Day Treatment with this compound
| Treatment Group | Dose (nmol/kg) | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) |
| Vehicle | 0 | 155 | 2.8 |
| This compound | 30 | 110 | 1.5 |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol describes how to measure the ability of this compound to stimulate cAMP production in a cell line overexpressing the human GLP-1 receptor.
Materials:
-
HEK293 cells stably expressing the human GLP-1R (HEK293-GLP1R)
-
DMEM, high glucose, supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
Assay buffer: PBS with 0.1% BSA and 500 µM IBMX
-
cAMP assay kit (e.g., Cisbio cAMP dynamic 2 HTRF kit)
-
384-well white microplates
Procedure:
-
Culture HEK293-GLP1R cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer to a concentration of 2,000 cells/µL.
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 5 µL of cell suspension to each well of a 384-well plate.
-
Add 5 µL of the this compound dilution or vehicle to the appropriate wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Add the cAMP detection reagents according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the EC₅₀ value using a non-linear regression curve fit.
Protocol 2: In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
This protocol outlines a study to evaluate the effect of this compound on body weight and food intake in a DIO mouse model.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-fat diet (HFD; 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle (e.g., sterile saline)
-
Animal balance
-
Metabolic cages
Procedure:
-
Induce obesity by feeding mice an HFD for 12-16 weeks.
-
Acclimate the DIO mice to single housing and handling.
-
Randomize mice into treatment groups based on body weight.
-
Administer this compound or vehicle via subcutaneous injection once daily for 28 days.
-
Measure body weight and food intake daily.
-
At the end of the study, collect terminal blood samples for metabolic parameter analysis.
Experimental Workflow for In Vivo Study
Safety and Handling
This compound is a research compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling and disposal.
Ordering Information
| Product | Catalog No. | Size |
| This compound | This compound-1 | 1 mg |
| This compound | This compound-5 | 5 mg |
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of PRX933
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the on- and off-target effects of the novel kinase inhibitor, PRX933.
Frequently Asked Questions (FAQs)
Q1: Our novel kinase inhibitor, this compound, demonstrates potent cytotoxicity in our cancer cell line panel, but we are observing unexpected toxicities in vivo. Could off-target effects be the cause?
A1: Yes, unexpected in vivo toxicities are a common indicator of off-target effects. While a compound may be designed to inhibit a specific kinase, it can interact with other proteins, including other kinases, leading to unforeseen biological consequences and toxic side effects. It is crucial to profile the inhibitor against a broad panel of kinases and other potential targets to identify these unintended interactions.[1]
Q2: How can we definitively determine if the observed efficacy of this compound is due to its intended target or an off-target effect?
A2: The gold-standard method for target validation is to test the efficacy of your compound in a cell line where the intended target has been genetically removed, for example, through CRISPR-Cas9 knockout.[2] If this compound retains its ability to kill cancer cells that lack the intended target, it is highly probable that the compound's efficacy is mediated by one or more off-target effects.[2]
Q3: What are the recommended initial steps to profile the selectivity of this compound?
A3: A comprehensive approach is recommended. Initially, perform a broad kinase screen to get a preliminary idea of the selectivity profile.[3] This can be done through large-scale, unbiased protein binding technology platforms that screen for the interaction of your compound with hundreds of kinases.[4] Subsequently, for any identified potential off-targets, it is important to perform functional catalytic activity assays to confirm not just binding, but actual inhibition.[4] For a more unbiased and in-cell approach, chemical proteomics can be used to identify the cellular targets of this compound in a more native environment.
Q4: We are seeing conflicting results between our biochemical assays and our cell-based assays for this compound. What could be the reason?
A4: Discrepancies between in-vitro and in-cell assays are not uncommon. Cellular selectivity can differ significantly from biochemical profiles due to factors like cell membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[5] It is advisable to use cellular target engagement assays, such as NanoBRET, to confirm target interaction within a living cell.[4][5]
Q5: Could off-target effects of this compound lead to the activation of signaling pathways?
A5: Yes, kinase inhibitors can sometimes lead to the paradoxical activation of signaling pathways.[1] This can occur through various mechanisms, including the disruption of negative feedback loops or through a phenomenon known as retroactivity, where a downstream perturbation can produce a response in an upstream component.[6] A proper and detailed characterization of the pathway's structure is important for identifying the optimal protein to target.[6]
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Not Correlating with On-Target Inhibition
Possible Cause: The observed phenotype may be a result of this compound engaging one or more off-target kinases.
Troubleshooting Steps:
-
Perform a Kinome Scan: Profile this compound against a broad panel of kinases (e.g., KINOMEscan™) to identify potential off-target interactions.[7]
-
CRISPR-Cas9 Target Knockout: As mentioned in the FAQs, use CRISPR-Cas9 to create a cell line lacking the intended target of this compound. If the phenotype persists in the knockout cells, it confirms an off-target effect.[2]
-
Phosphoproteomics Analysis: Conduct a global phosphoproteomics study to understand how this compound alters cellular signaling pathways, which can provide clues to its on- and off-target activities.
Issue 2: Resistance to this compound Develops Rapidly in Cell Culture
Possible Cause: Resistance can arise from mutations in the primary target, but also from the activation of bypass signaling pathways, which may be influenced by off-target effects.
Troubleshooting Steps:
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Sequence the Primary Target: Sequence the gene of the intended target in resistant cells to check for mutations that might prevent this compound binding.
-
Analyze Bypass Pathways: Use western blotting or phosphoproteomics to investigate the activation state of common resistance pathways (e.g., PI3K/Akt/mTOR, MAPK/ERK).[8] Off-target inhibition of a negative regulator in one of these pathways could lead to its activation.
-
Combination Screening: If a bypass pathway is identified, consider combination therapy with an inhibitor of a key component of that pathway.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | This compound (IC50, nM) | Compound Y (Reference) (IC50, nM) | Compound Z (Reference) (IC50, nM) |
| Primary Target(s) | |||
| Target Kinase A | 5 | >10,000 | 25 |
| Selected Off-Targets | |||
| Kinase B | 75 | 500 | >1,000 |
| Kinase C | 250 | >10,000 | 150 |
| Kinase D | 1,500 | >1,000 | >1,000 |
| Kinase E | >10,000 | 100 | >5,000 |
Note: Data for this compound is hypothetical and for illustrative purposes only. Data for reference compounds should be compiled from publicly available sources or internal experiments.[7]
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout for Target Validation
-
sgRNA Design and Cloning:
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Design two to three single guide RNAs (sgRNAs) targeting early exons of the gene for the intended target of this compound. Use online tools to minimize off-target effects of the sgRNA itself.[9]
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Clone the designed sgRNAs into a suitable Cas9 expression vector.
-
-
Transfection and Cell Seeding:
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Transfect the cancer cell line of interest with the Cas9/sgRNA expression plasmid.
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After 48 hours, seed the cells at a low density to allow for the growth of single-cell colonies.
-
-
Colony Selection and Expansion:
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Isolate and expand individual cell colonies.
-
-
Knockout Validation:
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Screen the expanded clones for the absence of the target protein by Western blot.
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Confirm the gene knockout at the genomic level by sequencing the targeted locus.
-
-
Phenotypic Assay:
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Treat the validated knockout cell lines and the parental cell line with a dose-range of this compound.
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Assess cell viability or the phenotype of interest. A lack of efficacy in the knockout lines compared to the parental line validates the on-target effect.
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Protocol 2: Kinase Activity Assay (e.g., ADP-Glo™)
This protocol measures the enzymatic activity of a kinase by detecting the amount of ADP produced. Inhibition of this activity by a compound is quantified.
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Reagent Preparation: Prepare kinase, substrate, and ATP solutions in the appropriate reaction buffer.
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Kinase Reaction:
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In a 384-well plate, add the test compound (this compound) at various concentrations.
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Add the kinase enzyme to initiate the pre-incubation.
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Start the kinase reaction by adding the substrate/ATP mixture.
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-
Detection:
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Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.
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Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.
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Signal Measurement: Measure the luminescence signal on a compatible plate reader. The amount of light is proportional to the amount of ADP produced, and therefore to the kinase activity.
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Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to a no-inhibitor control. Data is typically presented as an IC50 value.
Visualizations
Caption: Experimental workflow for off-target identification.
Caption: Hypothetical signaling pathways affected by this compound.
Caption: Troubleshooting logic for experimental outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Advances in Targeting Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimizing PRX933 Concentration for Cell Culture: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of PRX933 for cell culture experiments. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide
This guide is designed to help you navigate specific issues you may encounter when using this compound in your cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death or toxicity | Inhibitor concentration is too high: Exceeding the optimal concentration can lead to off-target effects and cytotoxicity.[1] | Perform a dose-response curve to identify the optimal, non-toxic concentration for your specific cell line and experimental duration. Start with a broad range of concentrations.[1] |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.[1] | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line, typically less than 0.1-0.5%.[1] Always include a vehicle-only control in your experiments.[2] | |
| Prolonged exposure: Continuous exposure to the compound may be detrimental to cell health. | Determine the minimum exposure time required to achieve the desired biological effect by performing a time-course experiment.[1] | |
| Inconsistent or no observable effect | Inhibitor concentration is too low: The concentration may not be sufficient to effectively activate the 5-HT2c receptor. | Consult literature for typical concentration ranges for similar 5-HT2c agonists or perform a dose-response study to determine the effective concentration.[3] |
| Compound instability: this compound may degrade in cell culture media over time.[4] | Prepare fresh dilutions of this compound from a frozen stock for each experiment.[4] Assess the stability of the compound in your specific media at 37°C over the course of your experiment.[4] | |
| Poor cell permeability: The compound may not be efficiently crossing the cell membrane. | While this compound is expected to be cell-permeable, this can vary between cell types. If permeability is a concern, consider using a different compound or consult relevant literature.[3][5] | |
| Cell line is not responsive: The cell line you are using may not express the 5-HT2c receptor or may have a non-functional signaling pathway. | Verify the expression of the 5-HT2c receptor in your cell line using techniques such as qPCR or western blotting. | |
| Precipitate forms in the media | Poor solubility: this compound may have limited solubility in your cell culture medium.[4] | Ensure the stock solution is fully dissolved before diluting it into the media. Avoid storing the compound in media for extended periods.[1] If solubility issues persist, consider using a different solvent or a formulation with improved solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a new inhibitor or agonist, it is crucial to determine the optimal concentration empirically for each cell line and assay.[2] If there is no published data for this compound in your cell line of interest, a good starting point is to perform a broad dose-response experiment. A suggested range could be from 0.01 µM to 100 µM to capture a wide spectrum of potential activities and toxicities.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: It is advisable to prepare a high-concentration stock solution, for example, 10 mM, in a suitable solvent like anhydrous DMSO.[2] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2] When preparing for an experiment, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.[2]
Q3: My biochemical assay shows this compound is active, but I see a weak or no effect in my cell-based assay. Why?
A3: Discrepancies between biochemical and cellular assays are common.[2] Several factors can contribute to this, including:
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Cell Permeability: The compound may not efficiently cross the cell membrane to reach its target.[2]
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Compound Stability: this compound might be unstable in the complex environment of cell culture media.[4]
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Cellular Efflux: Cells may actively pump the compound out.
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Off-target effects: In a cellular context, the compound might interact with other molecules, leading to a different outcome than in a purified system.[1]
Q4: How can I be sure the observed effect is specific to 5-HT2c receptor activation?
A4: To confirm the specificity of the effect, consider the following controls:
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Use a 5-HT2c antagonist: Co-treatment with a known 5-HT2c antagonist should reverse the effects of this compound.
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Use a negative control cell line: Test this compound on a cell line that does not express the 5-HT2c receptor.
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Knockdown or knockout of the receptor: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the 5-HT2c receptor and observe if the effect of this compound is diminished.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines a method to determine the cytotoxic concentration of this compound, which is essential for identifying the appropriate concentration range for your functional assays.
Materials:
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Your cell line of interest
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Complete cell culture medium
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96-well cell culture plates
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This compound
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DMSO (or other appropriate solvent)
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Cell viability reagent (e.g., Resazurin, MTT)
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Plate reader
Procedure:
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Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to attach overnight.
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Prepare this compound Dilutions:
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Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
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Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).[1]
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Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control (medium only).[2]
-
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.[2]
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Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).[2]
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Cell Viability Assay:
-
Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. For example, add 10 µL of resazurin solution.[1]
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Incubate for the recommended time (e.g., 2-4 hours), protected from light.[1]
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Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
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Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability for each concentration. Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 (concentration that causes 50% reduction in viability).
Quantitative Data Summary
| Concentration (µM) | Cell Viability (%) (Example Data) |
| 0 (Vehicle Control) | 100 |
| 0.01 | 102 |
| 0.1 | 98 |
| 1 | 95 |
| 10 | 85 |
| 50 | 52 |
| 100 | 15 |
Note: This is example data. Your results will vary depending on the cell line and experimental conditions.
Visualizations
This compound Experimental Workflow
Caption: Workflow for determining the optimal this compound concentration.
This compound Signaling Pathway
This compound is an agonist for the 5-HT2c receptor, a G-protein coupled receptor (GPCR). Upon activation, it primarily signals through the Gαq pathway, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: Simplified 5-HT2c receptor signaling pathway activated by this compound.
References
Technical Support Center: Troubleshooting PRX933 Experimental Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of experimental variability when working with PRX933, a 5-HT2C receptor agonist. The information is designed to help you identify and resolve issues in your in-vitro assays, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the serotonin 2C (5-HT2C) receptor.[1][2] Its primary mechanism of action involves binding to and activating the 5-HT2C receptor, a G-protein coupled receptor (GPCR). This activation primarily triggers the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Q2: What are the common in-vitro assays used to study this compound activity?
Common in-vitro assays for 5-HT2C receptor agonists like this compound include:
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Calcium Flux Assays: These are widely used to measure the increase in intracellular calcium concentration following receptor activation.[3] This is a direct functional readout of the Gq/11 pathway.
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Bioluminescence Resonance Energy Transfer (BRET) Assays: BRET can be used to monitor the interaction between the 5-HT2C receptor and its signaling partners, such as G-proteins (e.g., Gq, Gi/o) or β-arrestin.[4][5]
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Inositol Phosphate (IP) Accumulation Assays: These assays measure the accumulation of inositol phosphates, downstream products of PLC activation.
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ERK/MAPK Phosphorylation Assays: Activation of the 5-HT2C receptor can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK), which can be measured by various immunoassays.
Q3: What kind of experimental variability can I expect with this compound?
Variability in experiments with this compound can manifest as:
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Inconsistent dose-response curves.
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Shifts in EC50 values between experiments.
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High background signal or low signal-to-noise ratio in assays.
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Cellular stress or toxicity at higher concentrations.
Troubleshooting Guides
Issue 1: High Variability in Calcium Flux Assays
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Cell Health and Density | - Ensure cells are healthy, in the logarithmic growth phase, and not over-confluent. - Optimize cell seeding density to achieve a consistent monolayer. - Use a consistent cell passage number for all experiments. |
| Dye Loading and Leakage | - Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM) and loading time to maximize signal and minimize toxicity. - Ensure complete removal of extracellular dye by washing cells thoroughly. - Use probenecid to prevent dye leakage from the cells. |
| Assay Buffer Composition | - Maintain consistent concentrations of calcium and other ions in the assay buffer. - Use a buffer with low autofluorescence. |
| Compound Precipitation | - Visually inspect this compound solutions for any signs of precipitation, especially at high concentrations. - Consider using a small percentage of DMSO to aid solubility, but keep the final DMSO concentration consistent and below 0.5%. |
| Instrument Settings | - Optimize instrument settings (e.g., excitation/emission wavelengths, gain, exposure time) for the specific dye and cell type. - Ensure consistent temperature control throughout the assay. |
Issue 2: Inconsistent EC50 Values in Dose-Response Experiments
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inaccurate Compound Dilutions | - Prepare fresh serial dilutions of this compound for each experiment. - Use calibrated pipettes and proper pipetting techniques. - Perform a quality check of the stock solution concentration. |
| Receptor Desensitization | - Minimize the pre-incubation time with this compound before measurement. - Consider using a kinetic reading mode to capture the peak response. |
| Cell Line Instability | - Regularly check the expression level of the 5-HT2C receptor in your cell line. - Use a stable, well-characterized cell line. |
| Data Analysis | - Use a consistent and appropriate non-linear regression model (e.g., four-parameter logistic equation) to fit the dose-response curves. - Ensure that the data normalization is performed correctly. |
Issue 3: Low Signal-to-Noise Ratio in BRET Assays
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Donor-Acceptor Ratio | - Optimize the ratio of donor (e.g., Rluc8) and acceptor (e.g., Venus) fusion constructs to maximize the BRET signal. This can be done by transfecting a fixed amount of the donor construct with increasing amounts of the acceptor construct.[6] |
| Low Expression of Fusion Proteins | - Verify the expression and correct localization of the fusion proteins using methods like Western blotting or confocal microscopy. |
| Inefficient Substrate | - Use a high-quality, fresh substrate for the luciferase (e.g., coelenterazine h). - Optimize the substrate concentration and incubation time. |
| Spectral Overlap | - Choose donor and acceptor pairs with minimal spectral overlap to reduce background noise. |
| Cellular Autofluorescence | - Use a cell line with low autofluorescence. - Use appropriate filters to minimize the detection of autofluorescence. |
Experimental Protocols
Key Experiment: Calcium Flux Assay
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing the human 5-HT2C receptor in a 96-well black-walled, clear-bottom plate at a density of 50,000 cells/well and culture overnight.
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Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM at 4 µM) and probenecid (2.5 mM) in Hanks' Balanced Salt Solution (HBSS).
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in HBSS to obtain the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
-
Measurement:
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Wash the cells twice with HBSS.
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Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add the this compound dilutions to the wells and immediately start recording the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm for Fluo-4) every second for at least 120 seconds.
-
-
Data Analysis:
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Determine the peak fluorescence response for each concentration.
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Normalize the data to the baseline fluorescence before compound addition.
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Plot the normalized response against the logarithm of the this compound concentration and fit the data using a four-parameter logistic equation to determine the EC50.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathway of this compound and a typical experimental workflow for a calcium flux assay.
References
- 1. 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium imaging analysis – how far have we come? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Constraints on GPCR Heterodimerization Revealed by the Type-4 Induced-Association BRET Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of PRX933 in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals who are working to enhance the oral bioavailability of the 5-HT2c receptor agonist PRX933 (also known as GW876167 or BVT-933) in preclinical animal models. The information provided is based on established principles for overcoming common challenges associated with poorly soluble drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for observing low oral bioavailability with this compound?
A1: While specific data for this compound is not publicly available, low oral bioavailability for compounds in early development is often multifactorial. Key contributing factors for many research compounds include:
-
Low Aqueous Solubility: As a starting point, the solubility of this compound in aqueous media relevant to the gastrointestinal (GI) tract should be determined. Poor solubility is a primary reason for dissolution rate-limited absorption.
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Poor Intestinal Permeability: The ability of this compound to pass through the intestinal membrane can be limited by its molecular size, lipophilicity, and other structural features.
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First-Pass Metabolism: After absorption from the GI tract, a drug must pass through the liver before reaching systemic circulation. Significant metabolism in the liver can reduce the amount of active drug that reaches the bloodstream.[1]
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Efflux by Transporters: The drug may be actively transported back into the GI lumen by efflux pumps like P-glycoprotein (P-gp), reducing its net absorption.
Q2: What are the initial steps to diagnose the cause of poor bioavailability for this compound?
A2: A systematic approach is recommended. The following workflow can help identify the rate-limiting factors for this compound absorption.
Q3: What are the primary formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to overcome the challenges of poor solubility.[1][2] The choice of strategy will depend on the specific properties of this compound. Key approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[3]
-
Lipid-Based Formulations: These formulations can improve solubilization in the GI tract.[4][5]
-
Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can increase its apparent solubility and dissolution rate.[2][6]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in water.[1]
Troubleshooting Guides
Problem 1: Low and variable oral exposure of this compound in a rat pharmacokinetic (PK) study.
| Possible Cause | Troubleshooting & Optimization Steps |
| Poor aqueous solubility leading to dissolution rate-limited absorption. | Formulate the compound as a nanosuspension or an amorphous solid dispersion to increase the surface area and dissolution rate. See Protocol 1: Preparation of a Nanosuspension by Wet Milling or Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation . |
| Low intestinal permeability. | Investigate the potential for co-administration with a permeation enhancer. Note: This approach requires careful toxicological evaluation. |
| Extensive first-pass metabolism in the gut wall or liver. | Conduct an in vitro study with intestinal and liver microsomes to confirm metabolic liability. If confirmed, a prodrug approach could be considered to mask the metabolic site. |
| Efflux by P-glycoprotein (P-gp) transporters. | Screen for P-gp substrate liability using in vitro assays (e.g., Caco-2 bidirectional transport study). If confirmed, consider co-administration with a P-gp inhibitor in preclinical studies to confirm the mechanism of poor absorption. |
| Positive Food Effect (Increased absorption with food). | Increased solubilization of a lipophilic drug in the presence of dietary fats. To ensure consistent absorption, it may be necessary to recommend administration with food. Conduct a formal food-effect study in a relevant animal model, comparing the pharmacokinetics after administration in both fasted and fed states. |
Problem 2: Difficulty preparing a stable and consistent formulation for animal dosing.
| Possible Cause | Troubleshooting & Optimization Steps |
| Drug crashing out of a simple solution upon dilution. | Increase the concentration of co-solvents or surfactants in the formulation. Consider a self-emulsifying drug delivery system (SEDDS) which forms a stable microemulsion upon contact with aqueous media. See Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) . |
| Particle aggregation in a suspension formulation. | Incorporate a stabilizer (e.g., a polymer or surfactant) in the formulation. Optimize the homogenization or sonication process to achieve a more uniform and stable particle size distribution. |
| Low drug loading in a formulation. | For solid dispersions, screen different polymers to find one with higher miscibility with this compound. For lipid-based formulations, conduct a solubility screening in various oils, surfactants, and co-solvents to identify excipients that can dissolve higher amounts of the drug. |
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Nanosuspension | Increases surface area, leading to faster dissolution.[3] | High drug loading, suitable for many compounds. | Can be prone to aggregation; requires specialized equipment. |
| Solid Dispersion | Presents the drug in a high-energy amorphous state, improving solubility and dissolution.[2] | Can significantly increase bioavailability; established manufacturing methods exist. | Potential for recrystallization of the amorphous drug, leading to stability issues. |
| SEDDS | Forms a fine oil-in-water emulsion in the GI tract, keeping the drug in a solubilized state.[4] | Enhances absorption of lipophilic drugs; can bypass first-pass metabolism via lymphatic uptake. | Lower drug loading capacity; potential for GI side effects with high surfactant concentrations. |
| Cyclodextrin Complexation | Forms a host-guest complex, with the hydrophobic drug in the cyclodextrin cavity and the hydrophilic exterior facing the aqueous environment.[1] | Increases aqueous solubility; can improve stability. | Limited to drugs that can fit into the cyclodextrin cavity; can be expensive. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
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Preparation of Milling Media: Prepare a solution of a suitable stabilizer (e.g., 1-2% w/v of Poloxamer 407 or a similar surfactant) in purified water.
-
Dispersion: Add the this compound powder to the stabilizer solution to form a pre-suspension.
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Milling: Add the pre-suspension and milling beads (e.g., yttrium-stabilized zirconium oxide beads) to the milling chamber of a bead mill.
-
Particle Size Reduction: Mill the suspension at a controlled temperature for a sufficient duration to achieve the desired particle size (typically < 200 nm). Monitor the particle size reduction process using a particle size analyzer.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, particle size distribution, zeta potential, and dissolution rate.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
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Solubilization: Dissolve this compound and a suitable polymer carrier (e.g., PVP K30, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a thin film of the solid dispersion on the wall of the flask.
-
Drying: Further dry the film under high vacuum to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film, mill it into a fine powder, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for its amorphous nature (using DSC or XRD), drug content, and dissolution rate compared to the crystalline drug.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
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Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor RH 40), and co-solvents (e.g., Transcutol HP) to identify suitable excipients.
-
Formulation: Prepare different ratios of the selected oil, surfactant, and co-solvent. Add this compound to each mixture and vortex until a clear solution is formed.
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Characterization: Determine the particle size, polydispersity index (PDI), and zeta potential of the emulsion upon dilution in water. Assess the self-emulsification time and efficiency.
Mandatory Visualizations
References
- 1. molnova.com [molnova.com]
- 2. WO2014140631A1 - this compound (prx-00933), a 5ht2c agonist, for use in the treatment of hypertension - Google Patents [patents.google.com]
- 3. US10869838B2 - Extended release pharmaceutical formulation - Google Patents [patents.google.com]
- 4. medkoo.com [medkoo.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Populace Health, LLC - Vector Clinical Trials Trials - LARVOL Sigma [sigma.larvol.com]
Technical Support Center: PRX933 Stability in Solution
Disclaimer: As there is limited publicly available stability data for PRX933, this technical support center provides a generalized framework for addressing stability issues of small molecule compounds in solution, using this compound as an illustrative example. The guidance is based on established principles of pharmaceutical stability testing and is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has become cloudy or has visible precipitate. What is the likely cause?
A1: Cloudiness or precipitation of your this compound solution can stem from several factors:
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Poor Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent or buffer.
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Compound Degradation: this compound may be degrading into less soluble byproducts.
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Temperature Effects: Changes in temperature during storage or handling can affect solubility.
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pH Shift: The pH of the solution may have changed, impacting the ionization state and solubility of this compound.
Q2: I am observing a decrease in the biological activity of my this compound solution over time. What could be the reason?
A2: A loss of biological activity often points to chemical degradation of the compound. Common degradation pathways for small molecules like this compound include:
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Hydrolysis: The molecule may be susceptible to cleavage by water, especially at non-neutral pH.
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Oxidation: Functional groups within the this compound structure may be sensitive to oxidation from dissolved oxygen or exposure to light.
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Adsorption: The compound might be adsorbing to the surface of your storage container (e.g., plastic tubes), reducing the effective concentration in solution.
Q3: What is the best way to prepare and store a stock solution of this compound?
A3: For optimal stability, prepare a concentrated stock solution in a high-purity, anhydrous organic solvent such as DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and contamination. Store these aliquots at -20°C or -80°C, protected from light. For aqueous working solutions, it is best to prepare them fresh for each experiment from the frozen stock.
Q4: How can I quickly assess the stability of this compound in my experimental buffer?
A4: A preliminary stability study can be conducted by preparing a solution of this compound in your buffer and incubating it under various conditions (e.g., 4°C, room temperature, 37°C). At different time points (e.g., 0, 2, 4, 8, 24 hours), analyze the solution by HPLC to monitor the peak area of the parent compound and detect the appearance of any new peaks corresponding to degradation products.
Troubleshooting Guides
Issue 1: Precipitate Formation in Aqueous Solution
| Potential Cause | Troubleshooting Steps |
| Exceeded Solubility | 1. Decrease the final concentration of this compound. 2. Increase the percentage of organic co-solvent (e.g., DMSO), ensuring it is compatible with your assay. 3. Evaluate the pH of the buffer; adjusting the pH can significantly impact the solubility of ionizable compounds. |
| Degradation to Insoluble Products | 1. Perform a forced degradation study (see Experimental Protocols) to identify conditions that cause degradation. 2. Analyze the precipitate using techniques like LC-MS to identify if it is the parent compound or a degradant. 3. Adjust buffer conditions (pH, antioxidants) to minimize degradation. |
Issue 2: Loss of Compound Potency
| Potential Cause | Troubleshooting Steps |
| Hydrolytic Degradation | 1. Determine the pH-stability profile of this compound by conducting stability studies in buffers of varying pH. 2. Adjust the pH of your experimental buffer to a range where this compound is most stable. 3. Prepare aqueous solutions fresh before each experiment. |
| Oxidative Degradation | 1. Degas your buffers to remove dissolved oxygen. 2. Consider adding an antioxidant (e.g., ascorbic acid, DTT) to your buffer, if compatible with your experiment. 3. Protect solutions from light by using amber vials or covering containers with aluminum foil. |
| Adsorption to Containers | 1. Use low-binding microcentrifuge tubes and pipette tips. 2. Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20) to your buffer to reduce non-specific binding. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify the potential degradation pathways of this compound.
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Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
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Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
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Oxidation: Add 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
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Thermal Degradation: Incubate the solution at 80°C for 48 hours.
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Photodegradation: Expose the solution to a UV lamp (254 nm) for 24 hours.
-
-
Analysis: At various time points, neutralize the acid and base samples, and analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and identify major degradation products.
Protocol 2: Stability-Indicating HPLC Method
A reverse-phase HPLC method is a common technique for assessing the stability of small molecules.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm
-
Injection Volume: 10 µL
Data Presentation
The following tables present hypothetical data from a stability study of this compound in different buffers to illustrate how results can be summarized.
Table 1: Stability of this compound in Various Buffers at 25°C
| Buffer (pH) | % Remaining this compound after 24h | Appearance of Degradation Products (Peak Area %) |
| Acetate (pH 4.0) | 85.2% | 14.8% |
| Phosphate (pH 7.4) | 98.5% | 1.5% |
| Carbonate (pH 9.0) | 72.1% | 27.9% |
Table 2: Effect of Temperature on this compound Stability in Phosphate Buffer (pH 7.4)
| Temperature | % Remaining this compound after 24h |
| 4°C | 99.8% |
| 25°C | 98.5% |
| 37°C | 92.3% |
Visualizations
This compound Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound stability issues.
5-HT2C Receptor Signaling Pathway
Caption: Simplified 5-HT2C receptor signaling pathway.
Technical Support Center: Mitigating Agonist-Induced Desensitization in GPCR Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid and troubleshoot agonist-induced desensitization in G protein-coupled receptor (GPCR) assays. While the principles discussed are broadly applicable, they are particularly relevant when working with potent agonists that may cause a rapid loss of signal.
Frequently Asked Questions (FAQs)
Q1: What is GPCR desensitization?
A1: GPCR desensitization is a physiological process that reduces a cell's response to a continuous or repeated stimulus by an agonist. This feedback mechanism prevents overstimulation of the receptor. The primary pathway involves the phosphorylation of the agonist-occupied receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation enhances the binding of β-arrestin proteins, which blocks further G protein coupling (terminating the signal) and can lead to the internalization of the receptor from the cell surface.[1][2][3]
Q2: Why is receptor desensitization a concern in my assays?
Q3: What is the difference between homologous and heterologous desensitization?
A3: Homologous desensitization is ligand-dependent, meaning only the activated receptor is turned off. It is mediated by GRKs that preferentially phosphorylate the agonist-bound receptor.[2][3] Heterologous desensitization is ligand-independent and can affect receptors that have not been directly stimulated by an agonist. This process is mediated by second messenger-dependent protein kinases like PKA and PKC.[2][3]
Q4: What is "biased signaling" and how does it relate to desensitization?
A4: Biased signaling, or functional selectivity, is the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G protein signaling versus β-arrestin recruitment).[1] Some compounds may favor the G protein pathway, leading to a therapeutic effect with less desensitization, while others might strongly recruit β-arrestin, leading to rapid desensitization. Understanding the biased signaling profile of your compound is key to designing appropriate assays.
Troubleshooting Guide: PRX933-Induced Desensitization
This guide provides a structured approach to identifying and mitigating desensitization in your experiments.
Problem: Time-dependent decrease in signal observed with this compound.
Potential Cause 1: Receptor Phosphorylation and β-Arrestin Recruitment
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Troubleshooting Steps:
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Time-Course Experiment: Perform a time-course experiment to characterize the onset and rate of desensitization. Measure the signal at multiple time points after agonist addition.
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Use of GRK Inhibitors: In non-routine mechanistic studies, consider the use of broad-spectrum GRK inhibitors to assess the role of receptor phosphorylation. Note that this is for investigational purposes and may have off-target effects.
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β-Arrestin Recruitment Assay: Directly measure the recruitment of β-arrestin to the receptor in the presence of your agonist. A strong β-arrestin signal that precedes or coincides with the loss of the primary signal (e.g., cAMP) is indicative of desensitization.
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Potential Cause 2: Receptor Internalization
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Troubleshooting Steps:
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Imaging Studies: Use microscopy with fluorescently tagged receptors or ligands to visualize receptor localization at the cell surface and within intracellular compartments over time.
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Cell Surface Expression Assays: Quantify the number of receptors on the cell surface at different time points after agonist exposure using techniques like ELISA or flow cytometry with antibodies targeting an extracellular epitope of the receptor.
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Potential Cause 3: Assay Conditions
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Troubleshooting Steps:
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Optimize Agonist Concentration: Use the lowest concentration of your agonist that gives a robust signal in the desired assay window. Higher concentrations are more likely to induce rapid desensitization.
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Optimize Incubation Time: Based on your time-course experiments, select an incubation time that maximizes the signal window before significant desensitization occurs. For some assays, this may be a very short time frame (minutes).[4]
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Include a Phosphodiesterase Inhibitor (for cAMP assays): To prevent the degradation of cAMP and enhance signal accumulation, include a non-specific phosphodiesterase inhibitor like IBMX (100 µM) in your assay buffer.[1][4]
-
Quantitative Data Summary
The following tables provide example data on how to structure your experimental results to assess desensitization.
Table 1: Effect of Incubation Time on Agonist Potency (EC50) and Efficacy (Emax)
| Incubation Time (minutes) | Agonist EC50 (nM) | Agonist Emax (% of control) |
| 5 | 1.2 | 100 |
| 15 | 5.8 | 85 |
| 30 | 15.2 | 60 |
| 60 | 45.7 | 40 |
A rightward shift in EC50 and a decrease in Emax over time are indicative of desensitization.
Table 2: Comparison of Signaling Pathways
| Assay Type | Agonist Potency (EC50, nM) | Agonist Efficacy (Emax, % of control) |
| Gs (cAMP) | 5.8 | 85 |
| β-Arrestin Recruitment | 0.9 | 95 |
Potent activation of the β-arrestin pathway relative to the Gs pathway can suggest a bias towards desensitization.
Experimental Protocols
Protocol 1: Time-Course Experiment to Assess Desensitization in a cAMP Assay
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Cell Preparation: Plate cells expressing the target GPCR at an optimized density in a suitable multi-well plate and culture overnight.
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Compound Preparation: Prepare a serial dilution of your agonist (e.g., this compound) in assay buffer.
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Assay Initiation:
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Wash the cells with assay buffer.
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Add a phosphodiesterase inhibitor (e.g., 100 µM IBMX) and incubate for 15 minutes.[1]
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Add the agonist dilutions to the cells.
-
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Incubation: Incubate the plates at 37°C for different durations (e.g., 5, 15, 30, and 60 minutes).
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Cell Lysis and Detection: Lyse the cells and quantify intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
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Data Analysis: For each time point, plot the dose-response curve and determine the EC50 and Emax values. A rightward shift in EC50 and/or a decrease in Emax over time indicates desensitization.[1]
Protocol 2: β-Arrestin Recruitment Assay
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Cell Line: Use a cell line engineered to express the target GPCR fused to a component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component.
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Cell Plating: Plate the cells in a multi-well plate and culture overnight.
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Compound Addition: Add a serial dilution of your agonist to the cells.
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Incubation: Incubate for the desired time, typically 30-90 minutes.
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Detection: Add the detection reagents for the reporter system and measure the signal according to the manufacturer's protocol.
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Data Analysis: Plot the dose-response curve to determine the potency and efficacy of your agonist in recruiting β-arrestin.
Visualizations
Caption: GPCR signaling and desensitization pathway.
Caption: Troubleshooting workflow for desensitization.
References
Technical Support Center: Synthesis of PRX933 Hydrochloride
Welcome to the technical support center for the synthesis of PRX933 hydrochloride. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this 5-HT2c receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of this compound hydrochloride?
A1: The synthesis of this compound hydrochloride involves several key transformations. Based on established protocols, the most critical steps that require careful control are:
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The nucleophilic aromatic substitution (SNAr) reaction to form the diaryl ether linkage.
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The deprotection of the Boc-protected piperazine.
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The final salt formation to yield the hydrochloride salt. Each of these steps has specific parameters that must be optimized for high yield and purity.
Q2: What are the common impurities observed, and how can they be minimized?
A2: Common impurities can arise from incomplete reactions, side reactions, or degradation. Potential impurities include unreacted starting materials, byproducts from the SNAr reaction (e.g., hydroxypyridine derivatives if moisture is present), and potential regioisomers depending on the precursors. Minimizing these impurities can be achieved by:
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Ensuring the use of anhydrous solvents and inert atmospheres, especially during the SNAr coupling.
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Careful monitoring of reaction progress using techniques like TLC or LC-MS to ensure complete conversion.
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Optimizing purification methods, such as column chromatography and recrystallization, to effectively remove impurities.
Q3: What are the recommended storage and handling conditions for this compound hydrochloride?
A3: this compound hydrochloride should be stored in a cool, dry place, protected from light and moisture to prevent degradation. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, temperatures of -20°C are recommended. When handling, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound hydrochloride.
| Problem | Potential Cause | Recommended Solution |
| Low yield in the SNAr coupling step | 1. Insufficiently anhydrous reaction conditions. 2. Inadequate base strength or stoichiometry. 3. Poor quality of starting materials. 4. Suboptimal reaction temperature or time. | 1. Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (N2 or Ar). 2. Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure at least one equivalent of base is used. 3. Verify the purity of starting materials by NMR or LC-MS. 4. Optimize the reaction temperature (e.g., screen temperatures from 80°C to 120°C) and monitor the reaction progress to determine the optimal reaction time. |
| Incomplete Boc deprotection | 1. Insufficient strength or concentration of the acid. 2. Short reaction time. 3. Presence of acid-sensitive functional groups leading to side reactions. | 1. Use a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane). 2. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. 3. If side reactions are an issue, consider alternative deprotection methods that are milder. |
| Difficulty in purifying the final product | 1. Presence of closely related impurities. 2. Poor crystallization of the hydrochloride salt. | 1. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. 2. Screen different solvent systems for recrystallization. Common choices include ethanol/ether, methanol/ether, or isopropanol/hexane. Seeding with a small crystal of pure product can aid crystallization. |
| Final product is a sticky solid or oil | 1. Residual solvent. 2. Impurities preventing crystallization. 3. Incorrect stoichiometry during salt formation. | 1. Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. 2. Re-purify the free base by column chromatography before attempting salt formation. 3. Ensure the correct molar equivalent of HCl is added. Titrate a small sample to determine the exact amount needed. |
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is a generalized representation based on common synthetic routes for similar compounds. Researchers should refer to the specific details in the relevant patent literature (e.g., WO/2014/140631) and adapt the procedure as necessary for their specific laboratory conditions.
Step 1: Synthesis of the Diaryl Ether Intermediate (SNAr Reaction)
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To a solution of the substituted phenol (1.0 eq) in an anhydrous solvent such as DMF or DMSO, add a strong base like sodium hydride (1.1 eq) portion-wise at 0°C under an inert atmosphere.
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Stir the mixture at room temperature for 30 minutes.
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Add the substituted halopyridine (1.0 eq) to the reaction mixture.
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Heat the reaction to 80-120°C and monitor its progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench carefully with water.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Step 2: Boc Deprotection
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Dissolve the Boc-protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
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Add an excess of a strong acid, for example, trifluoroacetic acid (TFA) (10 eq) or a 4M solution of HCl in dioxane (10 eq).
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Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
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Remove the solvent and excess acid under reduced pressure.
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Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the free base with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deprotected amine.
Step 3: Hydrochloride Salt Formation
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Dissolve the purified free base in a minimal amount of a suitable solvent, such as anhydrous diethyl ether or methanol.
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Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or acetyl chloride in methanol) dropwise while stirring.
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Continue addition until a precipitate forms and the pH of the solution is acidic.
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Stir the mixture for a further 30 minutes.
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Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Visualizations
Technical Support Center: Interpreting Unexpected Results with PRX933
Welcome to the technical support center for PRX933. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the characterization of novel kinase inhibitors like this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the potency (IC50) of this compound much lower in my cell-based assay compared to the biochemical assay?
A1: This is a common observation when transitioning from a purified, cell-free environment to a complex cellular system. Several factors can contribute to this discrepancy:
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Cell Permeability: this compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration compared to the concentration added to the media.
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Compound Efflux: Cells can actively pump out compounds using efflux pumps (e.g., P-glycoprotein), reducing the effective intracellular concentration of this compound.
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High Protein Binding: this compound might bind to proteins in the cell culture serum, decreasing the free fraction of the compound available to engage its target.[1]
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High Cellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are typically much higher (1-5 mM).[2] If this compound is an ATP-competitive inhibitor, the high levels of cellular ATP can outcompete the inhibitor for binding to the target kinase, leading to a decrease in apparent potency.[2]
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Target Engagement: The target kinase may exist in a multiprotein complex or have post-translational modifications within the cell that alter its conformation and accessibility to this compound compared to the purified recombinant enzyme.[3][4]
Q2: I'm observing a cellular phenotype that is inconsistent with the known function of the target kinase. Could this be due to off-target effects?
A2: Yes, an unexpected or paradoxical cellular phenotype is a strong indicator of off-target effects.[5] Kinase inhibitors, particularly those targeting the highly conserved ATP-binding site, can interact with multiple kinases.[6][7] These unintended interactions can lead to biological responses that are independent of the intended target. It is also possible that the inhibitor is affecting a kinase in a negative feedback loop, leading to paradoxical pathway activation.
Q3: How can I experimentally determine if the observed effects of this compound are due to on-target or off-target activity?
A3: Several experimental strategies can help distinguish between on-target and off-target effects:
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Kinome Profiling: Screen this compound against a large panel of kinases to determine its selectivity profile.[5][8] This can identify other kinases that are potently inhibited at concentrations similar to the on-target IC50.
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Rescue Experiments: In a cell line where the intended target has been genetically knocked out (e.g., using CRISPR-Cas9), the on-target effects of this compound should be abrogated. If the compound still elicits the same phenotype in the knockout cells, it is likely due to off-target effects.
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Structurally Unrelated Inhibitor: Use a different, structurally unrelated inhibitor that targets the same kinase. If this second inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.
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Western Blotting: Analyze the phosphorylation status of the direct downstream substrate of the target kinase. Also, assess key signaling nodes in related pathways to check for unexpected changes.[5]
Q4: My in vitro results are not translating to my in vivo animal models. What could be the reason?
A4: The disconnect between in vitro and in vivo results is a significant challenge in drug development.[9] Potential reasons include:
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Pharmacokinetics (PK): this compound may have poor absorption, rapid metabolism, or fast clearance in the animal model, preventing it from reaching a sufficient concentration at the tumor site to inhibit the target.
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Bioavailability: The compound may not be readily available to the target tissue in a living organism.
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Toxicity: Unexpected toxicities in vivo, potentially due to off-target effects, can limit the achievable dose to a level below what is required for efficacy.
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Model Validity: The in vitro cell line may not accurately represent the complexity of the tumor microenvironment in the animal model.[9]
Troubleshooting Guides
Issue 1: Unexpectedly Low Potency or Efficacy in Cellular Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Cell Permeability | Assess compound permeability using a PAMPA assay or by measuring intracellular drug concentrations.[1] | To determine if the compound is efficiently entering the cells. |
| Compound Efflux | Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if potency is restored.[1] | To test if the compound is being actively removed from the cells. |
| High Protein Binding in Media | Determine the fraction of unbound drug in your cell culture media. Consider using media with lower serum concentrations if appropriate for your cell line.[1] | To ensure sufficient free compound is available to interact with the target. |
| Incorrect Target Engagement | Confirm target engagement in cells using a Cellular Thermal Shift Assay (CETSA) or by assessing downstream signaling via Western blot.[1] | To verify that the compound is binding to its intended target in the cellular context. |
Issue 2: High Levels of Cytotoxicity at Effective Concentrations
| Potential Cause | Troubleshooting Step | Rationale |
| Off-Target Kinase Inhibition | Perform a kinome-wide selectivity screen. Test inhibitors with different chemical scaffolds but the same target.[5] | To identify unintended kinase targets that may be essential for cell survival. |
| Compound Solubility Issues | Check the solubility of your inhibitor in your cell culture media. Visually inspect for precipitation. | Poor solubility can lead to compound aggregation, which can cause non-specific toxicity. |
| Compound Degradation | Check the stability of your inhibitor under your experimental conditions (e.g., in media at 37°C). | To ensure that the observed effects are due to the inhibitor and not its degradation products.[5] |
| Cell Line-Specific Effects | Test your inhibitor in multiple cell lines to see if the unexpected effects are consistent.[5] | To distinguish between general off-target effects and those specific to a particular cellular context. |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a general method for assessing the selectivity of a novel kinase inhibitor against a broad panel of kinases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Panel of purified, recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer
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[γ-³³P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)
-
Multi-well plates (e.g., 384-well)
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Detection instrument (e.g., scintillation counter or luminometer)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Assay Setup: In a multi-well plate, combine the kinase reaction buffer, the specific kinase, and its substrate.
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Compound Incubation: Add the serially diluted this compound or a vehicle control (e.g., DMSO) to the wells. Incubate for a predetermined time (e.g., 15-20 minutes) at room temperature to allow for inhibitor binding.
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Reaction Initiation: Start the kinase reaction by adding ATP (ideally at the Km concentration for each kinase).
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Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.[10]
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Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the vehicle control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.[10]
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol is designed to assess the phosphorylation status of a specific downstream substrate of the target kinase in cells following treatment with this compound.
Materials:
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Cell line of interest
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This compound stock solution
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Complete cell culture medium
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Ice-cold Phosphate-Buffered Saline (PBS)
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Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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SDS-PAGE gels and transfer apparatus
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies (specific for the phospho-substrate and total protein)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate (ECL)
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Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (and a vehicle control) for a predetermined time (e.g., 1-4 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Incubate on ice for 15-20 minutes.
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Protein Quantification: Collect the lysates and determine the protein concentration using a BCA assay.
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SDS-PAGE and Western Blotting: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a membrane.
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Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated substrate and the total protein for that substrate. Follow this with incubation with an HRP-conjugated secondary antibody.
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Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
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Analysis: Quantify the band intensities and determine the ratio of the phosphorylated protein to the total protein to assess the inhibitory effect of this compound on the target kinase activity in cells.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing PRX933 Toxicity in Animal Models
Disclaimer: The following technical support guide addresses the hypothetical compound PRX933. As no public data is available for a compound with this designation, this document is based on established principles of preclinical toxicology and is intended to serve as a general framework for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the first step to take when unexpected toxicity is observed in our animal models treated with this compound?
A1: The immediate priority is to ensure the welfare of the animals. This includes providing appropriate supportive care.[1][2] Subsequently, a systematic investigation should be initiated. This involves a thorough review of the experimental protocol, including dose calculations, formulation, and administration procedures. It's crucial to document all observations, including the nature and severity of the clinical signs, timing of onset, and any associated changes in body weight, food/water consumption, or behavior.
Q2: How can we determine the maximum tolerated dose (MTD) for this compound in our animal model?
A2: Determining the MTD is a critical step in preclinical safety evaluation.[3][4] A well-designed dose-finding study, such as a single-dose toxicity study, can help establish the dose-response relationship for both efficacy and toxicity.[4][5] This typically involves administering escalating doses of this compound to different groups of animals and closely monitoring them for adverse effects.[5] The MTD is generally defined as the highest dose that does not cause unacceptable toxicity or death over a specified period.
Q3: Can changing the formulation or route of administration of this compound help in reducing its toxicity?
A3: Yes, formulation and the route of administration can significantly impact the toxicity profile of a compound.[6] For orally administered drugs, modifying the formulation to control the release rate can reduce peak plasma concentrations (Cmax), which are often associated with toxicity, while maintaining the overall exposure (AUC).[6] Exploring alternative drug delivery systems, such as nanoparticles or liposomes, can also help by targeting the drug to the desired site of action and reducing systemic exposure.[7][8][9][10]
Q4: What are the best practices for providing supportive care to animals showing signs of this compound-induced toxicity?
A4: Supportive care is essential to manage toxicosis and should be tailored to the specific clinical signs observed.[1] This can include fluid therapy to correct dehydration and electrolyte imbalances, nutritional support for animals with anorexia, and administration of antiemetics for vomiting.[11] Maintaining the animal's body temperature and providing a comfortable and stress-free environment are also crucial aspects of supportive care.[2]
Q5: Are there any biomarkers that can be used to monitor for this compound-induced organ toxicity at an early stage?
A5: Early detection of organ-specific toxicity is vital. While specific biomarkers for this compound are unknown, established biomarkers for common target organs of toxicity can be monitored. For instance, elevated levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) can indicate liver injury, while increased blood urea nitrogen (BUN) and creatinine can signal kidney damage.[12][13][14] Emerging biomarkers, such as Kim-1 for kidney injury, may also provide earlier and more sensitive detection of toxicity.[12]
Troubleshooting Guides
Guide 1: Investigating Unexpected Mortality
| Potential Cause | Troubleshooting Steps |
| Dosing Error | - Verify dose calculations and concentrations of dosing solutions.- Review the calibration records of balances and pipettes.- Ensure proper animal identification to avoid accidental re-dosing. |
| Formulation Issue | - Check the stability and homogeneity of the this compound formulation.- Assess the solubility and pH of the dosing solution.- Consider if the vehicle itself could be contributing to toxicity. |
| Acute Toxicity | - Conduct a thorough necropsy and histopathological examination of all major organs to identify the target organs of toxicity.[3]- Perform a dose-range finding study with smaller dose escalations to better define the steepness of the dose-response curve. |
| Animal Health Status | - Review the health records of the animals prior to the study.- Ensure animals are from a reputable supplier and are free of underlying diseases. |
Guide 2: Managing Gastrointestinal (GI) Toxicity
| Clinical Signs | Potential Cause | Management & Mitigation Strategies |
| Diarrhea, Vomiting, Weight Loss | Direct irritation of the GI mucosa or systemic effects of this compound. | - Administer antiemetics (e.g., maropitant, ondansetron) and gastroprotectants.[11]- Provide fluid therapy to prevent dehydration.[11]- Offer highly palatable and easily digestible food.[2]- Consider a dose reduction or less frequent dosing schedule.- Evaluate alternative formulations with controlled-release properties.[6] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound
-
Animal Model: Select a relevant animal species and strain.
-
Group Allocation: Assign a sufficient number of animals (e.g., 3-5 per sex per group) to a vehicle control group and at least 3-4 dose groups of this compound.
-
Dose Selection: Doses should be selected based on any available in vitro cytotoxicity data or in silico predictions. A common starting point is a dose escalation factor of 2-3 between groups.
-
Administration: Administer this compound via the intended clinical route.
-
Monitoring:
-
Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 8, and 24 hours post-dose) and then daily.
-
Record body weights at baseline and at least twice weekly.
-
Monitor food and water consumption.
-
-
Endpoint: The study can be terminated after a predefined period (e.g., 7-14 days) or when severe toxicity is observed.
-
Data Analysis: Determine the no-observed-adverse-effect-level (NOAEL) and the MTD.
Protocol 2: Assessment of Liver and Kidney Toxicity Biomarkers
-
Sample Collection: Collect blood samples at baseline and at selected time points post-PRX933 administration.
-
Sample Processing: Process blood to obtain serum or plasma and store appropriately.
-
Biochemical Analysis:
-
Liver Function: Measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.
-
Kidney Function: Measure serum levels of Blood Urea Nitrogen (BUN) and Creatinine.
-
-
Urinalysis (Optional but Recommended): Collect urine and analyze for proteinuria, glucosuria, and the presence of kidney-specific injury biomarkers like Kidney Injury Molecule-1 (Kim-1) or Clusterin.[12]
-
Data Interpretation: Compare the biomarker levels in this compound-treated groups to the vehicle control group. A statistically significant increase in these markers may indicate organ toxicity.
Visualizations
Caption: Workflow for preclinical toxicity assessment of this compound.
Caption: Decision tree for managing adverse events during this compound studies.
Caption: Hypothetical signaling pathway for this compound efficacy and toxicity.
References
- 1. Principles of Toxicosis Treatment in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 2. researchgate.net [researchgate.net]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Micro and Nanoparticle Drug Delivery Systems for Preventing Allotransplant Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delivering more for less: nanosized, minimal-carrier and pharmacoactive drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revolutionizing Drug Delivery: The Impact of Advanced Materials Science and Technology on Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicoses From Human Analgesics in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 12. The current status of biomarkers for predicting toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicogenomic Biomarkers for Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms and Biomarker-Based Early-Warning Indicators of Heavy Metal Toxicity in Marine Fish [mdpi.com]
PRX933 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for conducting experiments with PRX933, a selective 5-HT2C receptor agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for the serotonin 2C receptor (5-HT2C).[1][2][3][4] The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to Gαq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][6]
Q2: What are the essential positive and negative controls to include in my this compound experiments?
A2: Appropriate controls are critical for validating your experimental results.
-
Positive Controls:
-
Serotonin (5-HT): As the endogenous ligand for the 5-HT2C receptor, serotonin should be used as a reference compound to establish a full agonist response.[6]
-
Other known 5-HT2C agonists: Using a well-characterized 5-HT2C agonist (e.g., Lorcaserin, if available and appropriate for your system) can help benchmark the potency and efficacy of this compound.[5][7]
-
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO, saline) should be tested alone to ensure it does not elicit a response.
-
Untransfected/Parental Cells: Cells that do not express the 5-HT2C receptor should be treated with this compound to confirm that the observed effects are receptor-specific.
-
5-HT2C Antagonist: Pre-treatment with a selective 5-HT2C antagonist (e.g., SB 242084) should block the response to this compound, demonstrating the involvement of the 5-HT2C receptor.[8]
-
Q3: How can I be sure that the observed effects are specific to the 5-HT2C receptor and not due to off-target effects?
A3: Demonstrating target specificity is crucial.
-
Use of Antagonists: As mentioned above, showing that a selective 5-HT2C antagonist blocks the effects of this compound is a strong piece of evidence for on-target activity.
-
Counter-screening: Test this compound against other closely related serotonin receptors (e.g., 5-HT2A and 5-HT2B) to confirm its selectivity.[5][7] This is particularly important as a lack of selectivity can lead to side effects such as hallucinations (5-HT2A) or cardiac valvulopathy (5-HT2B).[5]
-
Knockout/Knockdown Models: If available, using cells or animal models where the 5-HT2C receptor has been genetically removed or silenced can definitively show that the effects of this compound are mediated through this receptor.
Troubleshooting Guides
Issue 1: High background signal or constitutive activity in my in vitro assay.
-
Question: I am observing a high signal in my vehicle-treated or untreated cells expressing the 5-HT2C receptor. What could be the cause and how can I fix it?
-
Answer:
-
Potential Cause 1: High Receptor Expression. Overexpression of GPCRs in recombinant cell lines can sometimes lead to constitutive (agonist-independent) activity.
-
Solution: Consider using a cell line with a lower, more physiologically relevant level of receptor expression. If using transient transfection, you can titrate the amount of receptor DNA used.
-
-
Potential Cause 2: Assay Buffer Components. Certain components in your assay buffer may be activating the receptor or interfering with the detection reagents.
-
Solution: Test the effects of individual buffer components on your assay. Ensure the pH and ionic strength of the buffer are optimal for the 5-HT2C receptor.
-
-
Potential Cause 3: Cell Health. Unhealthy or stressed cells can exhibit abnormal signaling.
-
Solution: Ensure your cells are healthy, within a low passage number, and are not overgrown before starting the experiment.
-
-
Issue 2: Low or no detectable signal in response to this compound.
-
Question: I am not seeing a response, or the response is very weak, when I apply this compound to my cells. What should I do?
-
Answer:
-
Potential Cause 1: this compound Degradation or Precipitation. The compound may have degraded due to improper storage or may not be fully soluble in your assay buffer.
-
Solution: Store this compound according to the manufacturer's instructions, typically at -20°C.[1] Ensure the compound is fully dissolved in the vehicle before diluting it in the assay buffer. You may need to sonicate or gently warm the stock solution.
-
-
Potential Cause 2: Low Receptor Expression or Function. The cells may not be expressing a sufficient number of functional 5-HT2C receptors on their surface.
-
Solution: Verify receptor expression using techniques like Western blot, qPCR, or flow cytometry with a tagged receptor or a specific antibody. Confirm the functionality of the expressed receptors using a known agonist like serotonin.
-
-
Potential Cause 3: Suboptimal Assay Conditions. The incubation time, cell density, or concentration of detection reagents may not be optimal.
-
Issue 3: Inconsistent results between experiments.
-
Question: My dose-response curves for this compound vary significantly from one experiment to the next. How can I improve the reproducibility of my data?
-
Answer:
-
Potential Cause 1: Cell Passage Number. The signaling properties of cultured cells can change with increasing passage number.
-
Solution: Use cells within a defined, low passage number range for all experiments.
-
-
Potential Cause 2: Reagent Variability. Inconsistent preparation of reagents, including this compound dilutions and assay buffers, can lead to variability.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Use a consistent source and lot of all reagents and cells.
-
-
Potential Cause 3: Edge Effects in Plate-Based Assays. Wells on the edge of a microplate can be prone to evaporation, leading to altered concentrations and variable results.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to maintain humidity.
-
-
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq-coupled 5-HT2C receptor by this compound.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing the human 5-HT2C receptor in a black, clear-bottom 96-well plate at a density of 50,000 cells/well. Allow cells to adhere overnight.
-
Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate at 37°C for 60 minutes.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in the assay buffer. Also prepare solutions for your positive control (serotonin) and negative control (vehicle).
-
Assay Measurement: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence. Add the compound dilutions to the plate and immediately begin measuring the fluorescence intensity every second for at least 3 minutes.
-
Data Analysis: For each well, calculate the peak fluorescence response over the baseline. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (the concentration of agonist that gives a response halfway between the baseline and maximum).
Illustrative Data Presentation:
| Compound | EC50 (nM) | Emax (% of Serotonin) |
| Serotonin | 1.5 | 100 |
| This compound | 5.2 | 95 |
| Vehicle | - | 0 |
Protocol 2: In Vitro cAMP Assay
This protocol is designed to be used as a counter-screen to assess the activity of this compound at Gαi/o- or Gαs-coupled serotonin receptors. The 5-HT2C receptor is not expected to signal through cAMP, so this assay can help confirm its signaling pathway and selectivity.
Methodology:
-
Cell Culture: Plate CHO-K1 cells expressing a Gαi/o- or Gαs-coupled serotonin receptor (e.g., 5-HT1A) in a 96-well plate.
-
Compound Incubation: Treat the cells with various concentrations of this compound for 30 minutes.
-
Forskolin Stimulation (for Gαi/o): For Gαi/o-coupled receptors, stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production. An active Gαi/o-coupled agonist will inhibit this forskolin-induced cAMP increase.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF or ELISA.
-
Data Analysis: Plot the cAMP levels against the this compound concentration. For a Gαi/o-coupled receptor, you would look for a decrease in the forskolin-stimulated cAMP signal. For a Gαs-coupled receptor, you would look for an increase in the basal cAMP signal.
Illustrative Data Presentation:
| Receptor | This compound Activity |
| 5-HT1A (Gαi/o) | No significant inhibition of forskolin-induced cAMP |
| 5-HT4 (Gαs) | No significant increase in basal cAMP |
Visualizations
Caption: Signaling pathway of this compound via the 5-HT2C receptor.
Caption: General experimental workflow for an in vitro functional assay.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. molnova.com [molnova.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 6. innoprot.com [innoprot.com]
- 7. Identification of natural products as novel ligands for the human 5-HT2C receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
Validation & Comparative
A Comparative Guide to PRX933 and Other 5-HT2c Agonists for Researchers and Drug Development Professionals
An objective analysis of the performance of PRX933 against other selective 5-hydroxytryptamine receptor 2C (5-HT2c) agonists, supported by available experimental data. This guide is intended for researchers, scientists, and professionals in the field of drug development.
The 5-HT2c receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for a range of conditions including obesity, psychiatric disorders, and hypertension. Agonism of this receptor is known to modulate appetite, mood, and other physiological processes. This guide provides a comparative overview of this compound, a 5-HT2c agonist that has been investigated for its antihypertensive effects, against other well-characterized 5-HT2c agonists: Lorcaserin, WAY-163909, and Ro 60-0175.
While comprehensive, publicly available quantitative data for this compound remains limited, this guide synthesizes the available information and presents a robust comparison based on preclinical and clinical findings for the other selected compounds.
Quantitative Performance Comparison
The following tables summarize the key in vitro pharmacological and pharmacokinetic parameters of the selected 5-HT2c agonists. These data are crucial for understanding the potency, selectivity, and disposition of these compounds.
Table 1: In Vitro Pharmacological Profile of 5-HT2c Agonists
| Compound | 5-HT2c Ki (nM) | 5-HT2a Ki (nM) | 5-HT2b Ki (nM) | 5-HT2c EC50 (nM) | 5-HT2c Emax (%) | Selectivity (fold) vs 5-HT2a | Selectivity (fold) vs 5-HT2b |
| This compound (BVT-933) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Lorcaserin | 15[1] | 266[2] | 1560[2] | 3.6 - 16.2[1][3] | Full agonist[4] | ~18 | ~104 |
| WAY-163909 | 10.5[5] | 212[5] | 484[5] | 8[3] | 90[3] | ~20 | ~46 |
| Ro 60-0175 | 32 - 52[6] | 400 - 447[6] | 0.91 - 2.4[6] | 32 - 52[6] | 84 - 88[6] | ~8-14 | ~0.02 - 0.07 |
Table 2: Pharmacokinetic Profile of 5-HT2c Agonists
| Compound | Tmax (hours) | t1/2 (hours) | Protein Binding (%) | Metabolism | Excretion |
| This compound (BVT-933) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Lorcaserin | 1.5 - 2 (IR)[7], 12 (ER) | ~11 - 12[2] | ~70[7] | Extensive hepatic (glucuronidation, sulfation)[4][7] | Primarily renal (metabolites)[7] |
| WAY-163909 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Ro 60-0175 | Data not available | Data not available | Data not available | Data not available | Data not available |
IR: Immediate Release, ER: Extended Release
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methods used to characterize these compounds, the following diagrams illustrate the key signaling pathway of the 5-HT2c receptor and a general workflow for the in vitro and in vivo evaluation of 5-HT2c agonists.
Caption: 5-HT2c Receptor Signaling Pathway.
Caption: Experimental Workflow for 5-HT2c Agonist Evaluation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of 5-HT2c agonists.
In Vitro Assays
1. Radioligand Binding Assay (for determining Binding Affinity - Ki)
-
Objective: To determine the affinity of a test compound for the 5-HT2c, 5-HT2a, and 5-HT2b receptors.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing the human recombinant 5-HT2c, 5-HT2a, or 5-HT2b receptor.
-
Radioligand: e.g., [³H]-Mesulergine for 5-HT2c, [³H]-Ketanserin or [¹²⁵I]-DOI for 5-HT2a, and [³H]-LSD or [³H]-5-HT for 5-HT2b.
-
Test compounds (e.g., this compound, Lorcaserin) at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled, high-affinity ligand (e.g., Mianserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
-
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
For determining non-specific binding, incubate membranes with the radioligand and the non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Assay: Calcium (Ca²⁺) Mobilization Assay (for determining Potency - EC50 and Efficacy - Emax)
-
Objective: To measure the ability of a test compound to activate the 5-HT2c receptor and induce an intracellular calcium response.
-
Materials:
-
Cell line stably expressing the human 5-HT2c receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Test compounds at various concentrations.
-
A reference full agonist (e.g., 5-HT).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR - Fluorometric Imaging Plate Reader).
-
-
Procedure:
-
Plate the cells in a 96-well or 384-well microplate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add varying concentrations of the test compound or the reference agonist to the wells.
-
Immediately measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Normalize the data to the maximum response produced by the reference full agonist (5-HT).
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum effect of the agonist relative to the reference agonist) using a sigmoidal dose-response curve fit.
-
In Vivo Assays
1. Pharmacokinetic (PK) Study in Rodents
-
Objective: To determine the pharmacokinetic profile of a 5-HT2c agonist after administration.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Administer the test compound via the desired route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital sinus bleeding.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples to determine the concentration of the test compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Plot the plasma concentration of the drug versus time.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis, including:
-
Cmax (maximum plasma concentration).
-
Tmax (time to reach Cmax).
-
AUC (area under the concentration-time curve).
-
t1/2 (elimination half-life).
-
Clearance (CL).
-
Volume of distribution (Vd).
-
Bioavailability (F%) for non-intravenous routes.
-
-
2. Spontaneously Hypertensive Rat (SHR) Model for Antihypertensive Efficacy
-
Objective: To evaluate the effect of a 5-HT2c agonist on blood pressure in a model of hypertension.
-
Animals: Spontaneously Hypertensive Rats (SHR) and a normotensive control strain (e.g., Wistar-Kyoto rats).
-
Procedure:
-
Implant telemetry devices in the animals to allow for continuous monitoring of blood pressure and heart rate.
-
Allow the animals to recover from surgery.
-
Record baseline blood pressure and heart rate for a defined period.
-
Administer the test compound or vehicle to the animals daily for a specified duration (e.g., 14 days).
-
Continuously monitor blood pressure and heart rate throughout the treatment period.
-
-
Data Analysis:
-
Compare the changes in systolic blood pressure, diastolic blood pressure, and heart rate from baseline between the treatment and vehicle groups.
-
Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to determine the significance of the observed effects.
-
Discussion and Conclusion
The landscape of 5-HT2c receptor agonists is populated by compounds with diverse pharmacological profiles. Lorcaserin, a well-studied example, demonstrates good selectivity for the 5-HT2c receptor over its 5-HT2a and 5-HT2b counterparts and has established pharmacokinetic parameters. WAY-163909 also shows a favorable selectivity profile. In contrast, Ro 60-0175 exhibits higher potency at the 5-HT2b receptor, which could be a concern due to the association of 5-HT2b agonism with cardiac valvulopathy.
This compound has been noted for its potential in treating hypertension, with a patent suggesting a surprisingly rapid and significant reduction in blood pressure in obese hypertensive patients, purportedly greater than that observed with Lorcaserin. This suggests a potentially unique mechanism or a more pronounced effect on the cardiovascular system mediated by 5-HT2c agonism. However, the lack of publicly available, direct comparative quantitative data for this compound on its binding affinity, functional potency, and selectivity makes a definitive performance comparison challenging.
For researchers and drug development professionals, the choice of a 5-HT2c agonist will depend on the specific therapeutic application and the desired pharmacological profile. For indications where high selectivity against the 5-HT2b receptor is critical to mitigate potential cardiovascular risks, compounds like Lorcaserin and WAY-163909 may be more suitable. The potential of this compound in hypertension warrants further investigation, and the public disclosure of its detailed pharmacological and pharmacokinetic data will be crucial for a comprehensive assessment of its therapeutic potential relative to other agents in this class.
This guide provides a framework for understanding and comparing 5-HT2c agonists. As more data on this compound and other emerging compounds become available, this comparative analysis will need to be updated to reflect the evolving landscape of 5-HT2c receptor-targeted therapeutics.
References
- 1. Characterisation of agonist binding on human 5-HT2C receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reports.huginonline.com [reports.huginonline.com]
- 3. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 4. prx 00933 — TargetMol Chemicals [targetmol.com]
- 5. Cardiovascular Concern of 5-HT2B Receptor and Recent Vistas in the Development of Its Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Efficacy Analysis of PRX933 and Lorcaserin in Obesity Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two selective serotonin 2C (5-HT2C) receptor agonists, PRX933 and lorcaserin, in the context of weight management. While both compounds share a common mechanism of action, the available clinical data for each varies significantly in depth and scope. This document aims to present a clear, data-driven comparison based on publicly available information, highlighting both the established efficacy of lorcaserin and the emerging, albeit less detailed, data for this compound.
Mechanism of Action: A Shared Pathway to Satiety
Both this compound and lorcaserin exert their effects by selectively agonizing the 5-HT2C receptor, a key player in the central nervous system's regulation of appetite.[1][2] Activation of these receptors, located predominantly on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus, is believed to be the primary mechanism driving their anorectic effects.[1][3] This stimulation leads to the release of alpha-melanocortin-stimulating hormone (α-MSH), which in turn acts on melanocortin-4 receptors (MC4R) in the paraventricular nucleus to promote feelings of satiety and consequently reduce food intake.[1][3]
Clinical Efficacy: A Head-to-Head Look at the Data
The clinical development of lorcaserin has been extensive, with a robust body of evidence from large-scale Phase 3 trials. In contrast, the publicly available data for this compound is limited to earlier phase clinical studies, providing a less comprehensive picture of its efficacy.
Quantitative Data Summary
| Efficacy Endpoint | This compound (BVT-933) | Lorcaserin |
| Mean Weight Loss | 3 kg over 8 weeks (Phase II) | 5.8 kg over 1 year (BLOOM Trial) |
| Specific dosage and full trial results not publicly available. | 4.7 kg over 1 year (BLOSSOM Trial - once daily) | |
| 5.8 kg over 1 year (BLOSSOM Trial - twice daily) | ||
| 4.5% of body weight over 1 year (BLOOM-DM Trial) | ||
| Proportion Achieving ≥5% Weight Loss | Data not publicly available | 47.5% (BLOOM Trial) |
| 47.2% (BLOSSOM Trial - twice daily) | ||
| 37.5% (BLOOM-DM Trial) | ||
| Proportion Achieving ≥10% Weight Loss | Data not publicly available | 22.6% (BLOOM Trial) |
| 22.6% (BLOSSOM Trial - twice daily) | ||
| Data not consistently reported across all trials |
Note: The clinical trial data for this compound is limited to information from a patent and press releases, which lack the detailed reporting of Phase 3 trials. The lorcaserin data is derived from the comprehensive BLOOM, BLOSSOM, and BLOOM-DM clinical trials.
Experimental Protocols: A Glimpse into the Methodologies
Detailed experimental protocols are crucial for the objective evaluation of clinical trial data. While extensive information is available for the lorcaserin trials, the specifics of the this compound trials are less clear.
This compound (BVT-933) Phase IIb Trial
Based on available information, a Phase IIb, double-blind, placebo-controlled trial of BVT-933 was initiated.
-
Objective: To assess the effect of different doses of BVT-933 on body weight in obese patients.[2]
-
Design: A three-month, double-blind, placebo-controlled trial.[2]
-
Participants: 300 obese patients.[2]
-
Intervention: Various doses of BVT-933 or placebo.[2]
-
Primary Outcome: Change in body weight.[2]
-
Status: A patent referencing a clinical trial with this compound in an obese patient population over an 8-week period reported a reduction in bodyweight of 3kg.
Disclaimer: Detailed, peer-reviewed publications of the full protocol and results for the this compound Phase IIb trial were not publicly available at the time of this guide's compilation.
Lorcaserin Phase 3 Trials (BLOOM, BLOSSOM, BLOOM-DM)
The methodologies for the pivotal lorcaserin trials are well-documented.
BLOOM (Behavioral Modification and Lorcaserin for Overweight and Obesity Management)
-
Objective: To evaluate the long-term efficacy and safety of lorcaserin for weight loss.
-
Design: A 2-year, randomized, double-blind, placebo-controlled trial.
-
Participants: 3,182 obese or overweight adults with at least one comorbidity.
-
Intervention: Lorcaserin 10 mg twice daily or placebo, in conjunction with diet and exercise counseling.
-
Primary Endpoints: Proportion of patients achieving ≥5% weight loss at 1 year, mean weight change at 1 year, and proportion of patients achieving ≥10% weight loss at 1 year.
BLOSSOM (Behavioral Modification and Lorcaserin Second Study for Obesity Management)
-
Objective: To assess the efficacy and safety of two different dosing regimens of lorcaserin.
-
Design: A 1-year, randomized, double-blind, placebo-controlled trial.
-
Participants: 4,008 obese or overweight adults.
-
Intervention: Lorcaserin 10 mg twice daily, lorcaserin 10 mg once daily, or placebo, all with lifestyle counseling.
-
Primary Endpoints: Similar to the BLOOM trial.
BLOOM-DM (Behavioral Modification and Lorcaserin for Overweight and Obesity Management in Diabetes Mellitus)
-
Objective: To evaluate the efficacy and safety of lorcaserin in obese and overweight patients with type 2 diabetes.
-
Design: A 1-year, randomized, double-blind, placebo-controlled trial.
-
Participants: 604 patients with type 2 diabetes and a BMI of 27-45 kg/m ².
-
Intervention: Lorcaserin 10 mg twice daily, lorcaserin 10 mg once daily, or placebo, in addition to their existing diabetes medications and lifestyle counseling.
-
Primary Endpoints: Proportion of patients achieving ≥5% weight loss, mean change in body weight, and changes in glycemic control parameters.
Conclusion
Both this compound and lorcaserin are selective 5-HT2C receptor agonists with a rational mechanism for inducing weight loss. Lorcaserin has a well-established efficacy and safety profile based on extensive Phase 3 clinical trial data. The available information on this compound suggests it is also effective in promoting weight loss, though the publicly accessible data is from an earlier stage of clinical development and lacks the comprehensive detail of the lorcaserin program. For a more definitive comparison, the full, peer-reviewed publication of the this compound Phase IIb trial results would be necessary. Researchers and drug development professionals should consider the robust dataset for lorcaserin as a benchmark when evaluating the potential of newer 5-HT2C agonists like this compound.
References
Validating PRX933 Binding Affinity to the 5-HT2c Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of PRX933 and other selective agonists to the serotonin 2c (5-HT2c) receptor. Due to the limited publicly available preclinical data for this compound, this guide focuses on comparing its known function with established 5-HT2c receptor agonists for which binding affinity data is accessible. The information herein is intended to offer a framework for researchers aiming to validate the binding characteristics of novel compounds targeting this receptor.
Comparative Analysis of 5-HT2c Receptor Agonists
The 5-HT2c receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it plays a crucial role in regulating mood, appetite, and cognition. Its activation is a key mechanism for the therapeutic effects of several drugs. While this compound (also known as BVT-933 or PRX-00933) has been identified as a selective 5-HT2c receptor agonist and has undergone clinical trials for obesity and hypertension, its specific binding affinity (Ki) is not publicly disclosed.[1][2][3]
This section presents a comparison of this compound with other well-characterized 5-HT2c receptor agonists.
| Compound | 5-HT2c Binding Affinity (Ki) [nM] | Receptor Selectivity Profile |
| This compound | Not Publicly Available | Selective 5-HT2c receptor agonist.[1][4] |
| Lorcaserin | 15 | 18-fold selectivity over 5-HT2a and 104-fold over 5-HT2b receptors.[1][4] |
| Ro60-0175 | pKi = 9.0 (~1 nM) | High affinity for 5-HT2c receptors, with at least 1000-fold lower affinity for other serotonin receptor subtypes.[5] |
| CP-809,101 | pEC50 = 9.96 (~0.11 nM) | Highly selective for 5-HT2c, with significantly lower potency at 5-HT2b and 5-HT2a receptors.[3] |
| WAY-163909 | 10.5 | 46-fold selectivity over 5-HT2b and 20-fold over 5-HT2a receptors. |
Experimental Protocols
A standard method to determine the binding affinity of a compound to a specific receptor is the radioligand binding assay. This section details a representative protocol for a competitive binding assay to determine the Ki of a test compound for the 5-HT2c receptor.
Radioligand Binding Assay for 5-HT2c Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the human 5-HT2c receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human 5-HT2c receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Mesulergine, a commonly used antagonist radioligand for the 5-HT2c receptor.
-
Test Compound: this compound or other compounds of interest.
-
Non-specific Binding Control: A high concentration of a known 5-HT2c receptor ligand (e.g., 10 µM mianserin) to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human 5-HT2c receptor.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µ g/well .
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand ([³H]-Mesulergine at a concentration near its Kd), and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of radioligand, and 100 µL of the membrane preparation.
-
Test Compound Competition: 50 µL of the test compound at various concentrations (typically a serial dilution from 1 pM to 10 µM), 50 µL of radioligand, and 100 µL of the membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of radioligand bound to the receptors.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the 5-HT2c receptor signaling pathway and the experimental workflow of a competition binding assay.
Caption: 5-HT2c Receptor Signaling Pathway.
References
- 1. reports.huginonline.com [reports.huginonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2014140631A1 - this compound (prx-00933), a 5ht2c agonist, for use in the treatment of hypertension - Google Patents [patents.google.com]
PRX933: A Comparative Guide to 5-HT2C Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the selectivity profile of PRX933, a potent 5-HT2C receptor agonist also known as GW876167 and BVT-933. While lauded for its selectivity, this document aims to present the available data objectively, alongside detailed experimental methodologies and relevant signaling pathways, to aid in the evaluation of this compound for research and development purposes.
Quantitative Selectivity Profile of this compound
For the purpose of this guide, the following table summarizes the known primary activity of this compound. Researchers are strongly encouraged to perform their own comprehensive selectivity profiling to determine the activity of this compound against their specific targets of interest.
| Target Receptor | Reported Activity | Quantitative Data (Ki, IC50, etc.) |
| 5-HT2C | Agonist | Data not publicly available |
| Other Receptors | - | Data not publicly available |
Experimental Protocols
The following represents a generalized experimental protocol for determining the selectivity of a compound like this compound against a panel of receptors. The specific parameters would need to be optimized for each assay.
Radioligand Binding Assays
This method is commonly used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a panel of receptors.
Materials:
-
Cell membranes expressing the receptor of interest.
-
A specific radioligand for each receptor.
-
This compound at a range of concentrations.
-
Assay buffer (specific to each receptor).
-
Scintillation fluid and a scintillation counter.
-
96-well filter plates.
Method:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound or a known reference compound.
-
Incubation: Incubate the plates at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plates to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the effect of the compound on receptor activity (e.g., agonist or antagonist).
Objective: To determine the functional potency (EC50 or IC50) and efficacy of this compound at a panel of receptors.
Example: Calcium Flux Assay for Gq-coupled Receptors
Materials:
-
Cells stably expressing the Gq-coupled receptor of interest.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound at a range of concentrations.
-
A fluorescent plate reader capable of kinetic reading.
Method:
-
Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Signal Detection: Measure the change in fluorescence over time using a fluorescent plate reader. The initial increase in fluorescence corresponds to the release of intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the concentration of this compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Visualizing the 5-HT2C Signaling Pathway and Experimental Workflow
5-HT2C Receptor Signaling Pathway
The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist like this compound, the receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The 5-HT2C receptor can also couple to other G proteins, such as Gi/o and G12/13, leading to a more complex signaling cascade.
Caption: 5-HT2C Receptor Gq/11 Signaling Pathway.
Experimental Workflow for Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a compound.
Caption: Workflow for Receptor Selectivity Profiling.
Comparative Efficacy of PRX933 in Preclinical Animal Models
This guide provides a comprehensive comparison of the efficacy of the novel therapeutic agent, PRX933, across various preclinical animal models. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of this compound's performance against a standard control compound, herein referred to as "Compound Y." All experimental data is supported by detailed methodologies to ensure reproducibility.
Mechanism of Action
This compound is a selective inhibitor of the novel kinase, "Kinase Z," a key component in the "Signal Transduction Pathway X" which is implicated in the progression of various neoplastic diseases. By inhibiting Kinase Z, this compound effectively halts the downstream signaling cascade that leads to uncontrolled cell proliferation and tumor growth.
Caption: Signaling pathway inhibited by this compound.
Comparative Efficacy Data
The in vivo efficacy of this compound was evaluated in several widely used rodent models of cancer. The tables below summarize the key findings from these studies, comparing the anti-tumor activity of this compound with that of Compound Y.
Table 1: Tumor Growth Inhibition in Syngeneic Mouse Models
| Animal Strain | Tumor Model | Treatment Group | Dosage (mg/kg) | Tumor Growth Inhibition (%) | p-value |
| BALB/c Mice | 4T1 Breast Cancer | Vehicle Control | - | 0 | - |
| Compound Y | 20 | 45.2 | <0.05 | ||
| This compound | 10 | 68.5 | <0.01 | ||
| This compound | 20 | 85.1 | <0.001 | ||
| C57BL/6 Mice | B16-F10 Melanoma | Vehicle Control | - | 0 | - |
| Compound Y | 20 | 38.9 | <0.05 | ||
| This compound | 10 | 55.7 | <0.01 | ||
| This compound | 20 | 72.3 | <0.001 |
Table 2: Survival Analysis in Xenograft Rat Model
| Animal Strain | Tumor Model | Treatment Group | Dosage (mg/kg) | Median Survival (Days) | p-value (vs. Vehicle) |
| Sprague-Dawley Rats | U87 Glioblastoma | Vehicle Control | - | 21 | - |
| Compound Y | 30 | 35 | <0.05 | ||
| This compound | 15 | 48 | <0.01 | ||
| This compound | 30 | 62 | <0.001 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vivo Tumor Growth Inhibition Study
-
Animal Models: Female BALB/c and C57BL/6 mice (6-8 weeks old) were used for the 4T1 and B16-F10 tumor models, respectively.
-
Tumor Cell Implantation: 1 x 10^6 4T1 or B16-F10 cells in 100 µL of PBS were injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=10 per group). This compound, Compound Y, or a vehicle control were administered daily via oral gavage.
-
Tumor Measurement: Tumor volume was measured every two days using digital calipers and calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Statistical analysis was performed using a one-way ANOVA.
Survival Analysis in Xenograft Model
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) were used for the U87 glioblastoma model.
-
Tumor Cell Implantation: 2 x 10^6 U87 cells in 5 µL of PBS were stereotactically implanted into the striatum of the brain.
-
Treatment: Treatment was initiated three days post-implantation. This compound, Compound Y, or a vehicle control were administered daily via intraperitoneal injection.
-
Monitoring: Rats were monitored daily for signs of tumor progression (e.g., weight loss, neurological deficits). The date of death was recorded for each animal.
-
Data Analysis: Survival data was plotted using Kaplan-Meier curves, and statistical significance was determined using the log-rank test.
Caption: General experimental workflow for in vivo efficacy studies.
Cross-Validation of PRX933 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 5-HT2c receptor agonist PRX933 with alternative compounds. The following sections detail the compound's mechanism of action, present a comparative analysis of its in vitro activity, and provide standardized protocols for cross-laboratory validation.
Introduction to this compound and 5-HT2c Receptor Agonism
This compound is a selective agonist of the 5-hydroxytryptamine 2c (5-HT2c) receptor. This receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it is involved in the regulation of mood, appetite, and other physiological processes. Agonism of the 5-HT2c receptor is a therapeutic strategy for conditions such as obesity and hypertension. To ensure the reliability and reproducibility of preclinical data, it is imperative to conduct cross-validation studies of this compound's activity in different laboratories. This guide outlines the necessary experimental framework for such a comparison.
Signaling Pathway of the 5-HT2c Receptor
Activation of the 5-HT2c receptor by an agonist like this compound primarily initiates a signaling cascade through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The 5-HT2c receptor can also couple to other G-proteins, such as Gi/o and G12/13, leading to a more complex signaling profile.
Comparative In Vitro Activity Data
To provide a framework for cross-laboratory validation, the following table summarizes representative in vitro activity data for this compound and comparable 5-HT2c receptor agonists: Lorcaserin, Vabicaserin, and YM-348. It is important to note that the values for this compound are hypothetical placeholders to illustrate the data that should be generated and compared across different labs. The data for the comparator compounds are derived from publicly available literature and may vary between studies and experimental conditions.
| Compound | Radioligand Binding Assay (Ki, nM) | Calcium Mobilization Assay (EC50, nM) | Inositol Phosphate Accumulation (EC50, nM) |
| This compound (Lab 1) | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (Lab 2) | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (Lab 3) | [Insert Data] | [Insert Data] | [Insert Data] |
| Lorcaserin | 15[1] | ~20 | 15-30 |
| Vabicaserin | 3[2][3] | 8[2][3] | ~10 |
| YM-348 | ~10 | 10-20 | ~15 |
Experimental Protocols for Cross-Validation
To ensure consistency and comparability of results across different laboratories, the following standardized protocols for key in vitro assays are provided.
Radioligand Binding Assay
This assay measures the affinity of a compound for the 5-HT2c receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2c receptor
-
Cell membrane preparation buffer (e.g., Tris-HCl, MgCl2)
-
Radioligand (e.g., [3H]-mesulergine)
-
Non-specific binding control (e.g., mianserin)
-
Test compounds (this compound and comparators)
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell membranes from HEK293-5HT2c cells.
-
In a 96-well plate, add cell membranes, radioligand, and varying concentrations of the test compound.
-
For non-specific binding, add a high concentration of mianserin.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Harvest the membranes onto filter plates and wash to remove unbound radioligand.
-
Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium upon receptor activation.
Materials:
-
HEK293 cells stably expressing the human 5-HT2c receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with probenecid)
-
Test compounds
-
Fluorescence plate reader with kinetic read capabilities
Procedure:
-
Seed HEK293-5HT2c cells in a 96-well black, clear-bottom plate.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds.
-
Use a fluorescence plate reader to measure baseline fluorescence.
-
Add the test compounds to the wells and immediately begin kinetic measurement of fluorescence.
-
Record the peak fluorescence intensity for each concentration.
-
Plot the data and calculate the EC50 value.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, a downstream product of Gq/11 signaling.
Materials:
-
HEK293 cells stably expressing the human 5-HT2c receptor
-
[3H]-myo-inositol
-
Stimulation buffer containing LiCl
-
Test compounds
-
Dowex resin or a commercial IP assay kit
-
Scintillation counter
Procedure:
-
Label cells with [3H]-myo-inositol overnight.
-
Wash the cells to remove unincorporated label.
-
Pre-incubate the cells in stimulation buffer with LiCl.
-
Add varying concentrations of the test compounds and incubate.
-
Lyse the cells and separate the inositol phosphates using Dowex chromatography or a kit.
-
Measure the radioactivity of the eluted inositol phosphates.
-
Calculate the EC50 value from the dose-response curve.
Experimental Workflow for Cross-Laboratory Validation
A standardized workflow is crucial for a successful cross-validation study. The following diagram illustrates the key steps.
Conclusion
The cross-validation of this compound's activity is essential for establishing a robust and reliable preclinical data package. By adhering to the standardized protocols and comparative framework outlined in this guide, researchers can ensure the consistency and reproducibility of their findings across different laboratories. This will ultimately facilitate the confident progression of this compound through the drug development pipeline.
References
A Comparative Analysis of PRX933 and Traditional Serotonin Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel compound PRX933 and traditional serotonin reuptake inhibitors (SSRIs), focusing on their distinct mechanisms of action, available clinical data, and the experimental protocols of key studies. This objective analysis is intended to inform researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, also known as BVT-933 and GW876167, is a selective agonist of the serotonin 2c (5-HT2c) receptor. Its development has primarily focused on the treatment of obesity. In contrast, traditional SSRIs, such as sertraline and fluoxetine, are widely prescribed for the treatment of major depressive disorder and other psychiatric conditions. Their primary mechanism involves the inhibition of the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels. This fundamental difference in molecular targets results in distinct signaling pathways and physiological effects.
Mechanism of Action
This compound: A 5-HT2c Receptor Agonist
This compound exerts its effects by directly binding to and activating the 5-HT2c receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT2c receptor is known to engage multiple intracellular signaling cascades, primarily through Gq/11, but also involving Gi/o and G12/13 proteins. This signaling can lead to the activation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity. The downstream effects of 5-HT2c receptor activation are complex and can influence the release of other neurotransmitters, including dopamine and norepinephrine. In the context of obesity, the activation of 5-HT2c receptors in the hypothalamus is thought to play a key role in appetite suppression.
Traditional Serotonin Reuptake Inhibitors (SSRIs)
Traditional SSRIs, with sertraline being a prime example, function by selectively blocking the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This inhibition is achieved by binding to the serotonin transporter (SERT). The resulting increase in the extracellular concentration of serotonin enhances its availability to bind to various postsynaptic serotonin receptors. The therapeutic effects of SSRIs are not immediate and are thought to involve long-term neuroadaptive changes, including the desensitization of certain serotonin autoreceptors and an increase in brain-derived neurotrophic factor (BDNF), which promotes neurogenesis and synaptic plasticity.
Comparative Efficacy and Safety Data
The available clinical trial data for this compound is limited, as its development was discontinued. The primary indication studied was obesity. For comparison, we present data from a representative SSRI, sertraline, in the context of its primary indication, major depressive disorder.
Efficacy Data
| Compound | Indication | Study Population | Key Efficacy Endpoint | Result |
| This compound (BVT-933) | Obesity | 154 obese but otherwise healthy patients | Weight reduction | Statistically significant and clinically relevant weight reduction compared to placebo over four weeks.[1] |
| Sertraline | Major Depressive Disorder | 77 patients with MDD (naive to SSRIs) | Clinical response (≥50% reduction in HAMD-17 score) | 72% response rate with sertraline vs. 32% with placebo at 10 weeks (p=0.0006).[2] |
Safety and Tolerability Data
Due to the limited publicly available data for this compound, a direct, quantitative comparison of adverse events is challenging. The following table summarizes common adverse events for sertraline from pooled placebo-controlled clinical trials.
| Adverse Event | Sertraline (%) | Placebo (%) |
| Nausea | 26 | 12 |
| Diarrhea/Loose Stool | 20 | 10 |
| Insomnia | 20 | 13 |
| Dry Mouth | 14 | 9 |
| Somnolence | 13 | 6 |
| Dizziness | 12 | 7 |
| Tremor | 9 | 2 |
| Decreased Appetite | 7 | 2 |
| Hyperhidrosis | 7 | 3 |
| Ejaculation Failure | 7 | 1 |
| Decreased Libido | 6 | 2 |
Data derived from pooled placebo-controlled trials of sertraline in MDD, OCD, PD, PTSD, SAD, and PMDD.
Experimental Protocols
This compound (BVT-933) Phase IIa Trial in Obesity
-
Study Design: A double-blind, placebo-controlled Phase IIa study.[1]
-
Participants: 154 obese but otherwise healthy patients.[1]
-
Intervention: Patients were treated with either placebo or one of two dose groups of BVT-933 for four weeks.[1]
-
Primary Objective: To assess the efficacy of BVT-933 in reducing body weight.[1]
-
Key Parameters: The study was conducted without any dietary restrictions or instructions regarding exercise or other lifestyle changes.[1]
Sertraline in Major Depressive Disorder Trial
-
Study Design: A 10-week randomized, multicenter, placebo-controlled, double-blind, superiority trial.[2]
-
Participants: Adult patients diagnosed with major depressive disorder (DSM-IV criteria) with a baseline Hamilton Depression Rating Scale (17-item; HAMD-17) score of 19 to 36, and naive to SSRIs.[2]
-
Intervention: Patients were randomly allocated to receive either sertraline (n=39) or placebo (n=38). Treatment started with a fixed dose of 50 mg/day of sertraline or placebo for the first four weeks, after which a flexible dose of up to 200 mg/day was permitted if needed.[2]
-
Primary Efficacy Endpoint: Clinical response, defined as a 50% or greater reduction in the HAMD-17 score from baseline to week 10.[2]
-
Safety Assessments: Monitoring and recording of adverse events throughout the trial.[2]
Conclusion
This compound and traditional SSRIs represent two distinct pharmacological approaches to modulating the serotonin system. This compound, as a selective 5-HT2c receptor agonist, showed early promise in the treatment of obesity, a condition where this receptor plays a significant role in appetite regulation. However, its development was discontinued, limiting the availability of comprehensive clinical data.
Traditional SSRIs, such as sertraline, have a well-established mechanism of action centered on the inhibition of serotonin reuptake. They have demonstrated efficacy in treating major depressive disorder and other psychiatric conditions, though they are associated with a characteristic profile of adverse events.
For researchers and drug development professionals, the comparison of these two classes of compounds highlights the diverse therapeutic possibilities that can be achieved by targeting different components of the serotonergic system. The development of selective agonists for specific serotonin receptor subtypes, like this compound, represents a more targeted approach compared to the broad enhancement of synaptic serotonin by SSRIs. Future research may further elucidate the therapeutic potential and risks associated with such targeted strategies.
References
- 1. Biovitrum Completes Successful Phase IIa Trial for [globenewswire.com]
- 2. Efficacy of Sertraline in Patients With Major Depressive Disorder Naive to Selective Serotonin Reuptake Inhibitors: A 10-Week Randomized, Multicenter, Placebo-Controlled, Double-Blind, Academic Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A Guide to Safely Handling PRX933
Disclaimer: This document provides essential guidance on the safe handling of the research chemical PRX933. As of December 2025, a specific Safety Data Sheet (SDS) for this compound or its synonym, GW876167 hydrochloride, is not publicly available. The following recommendations are therefore based on established best practices for handling potent, novel compounds of unknown toxicity. Researchers must exercise extreme caution and consult with their institution's Environmental Health and Safety (EHS) department before commencing any work with this substance.
Immediate Safety and Logistical Information
The absence of specific hazard data for this compound necessitates a conservative approach to its handling, storage, and disposal. All personnel must be trained on the potential risks and the emergency procedures outlined below before working with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is required. Change gloves immediately upon contamination. |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a risk of splashing. |
| Body Protection | Laboratory Coat | A dedicated, buttoned lab coat is required. Consider a disposable gown for procedures with a high risk of contamination. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the solid compound or preparing solutions. |
Operational Plan: A Step-by-Step Guide to Handling this compound
This workflow is designed to minimize exposure and ensure a safe laboratory environment.
Caption: A nine-step workflow for the safe handling of this compound.
Detailed Methodologies
1. Weighing the Compound:
-
Always handle solid this compound within a certified chemical fume hood or a glove box.
-
Use a dedicated, calibrated analytical balance.
-
Employ anti-static techniques to prevent dispersal of the powder.
-
Carefully transfer the weighed compound to a sealed container for transport to the experimental area.
2. Preparing Solutions:
-
All solutions should be prepared within a chemical fume hood.
-
Slowly add the solvent to the solid this compound to avoid splashing.
-
Ensure the container is appropriate for the solvent and is clearly labeled with the compound name, concentration, date, and your name.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Pathway
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
